The Strategic Utility of 6-Chloro-4-nitro-pyridine-3-carbaldehyde in Advanced Heterocyclic Synthesis
Executive Summary In the landscape of modern drug discovery, highly functionalized, electron-deficient heteroaromatics serve as critical foundational scaffolds. 6-Chloro-4-nitro-pyridine-3-carbaldehyde (CAS: 1060809-78-0...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, highly functionalized, electron-deficient heteroaromatics serve as critical foundational scaffolds. 6-Chloro-4-nitro-pyridine-3-carbaldehyde (CAS: 1060809-78-0) is a prime example of such a building block[1]. Featuring three distinct, orthogonally reactive functional groups—an electrophilic aldehyde, a reducible nitro group, and a displaceable halogen—this molecule enables the rapid, step-economic construction of complex fused bicyclic systems.
Recently, this compound has gained significant traction in the pharmaceutical industry as a key intermediate in the synthesis of 2H-pyrazolo[4,3-c]pyridine derivatives. These fused scaffolds are actively utilized in the development of novel HSD17B13 inhibitors and degraders, which are currently under investigation for the treatment of nonalcoholic steatohepatitis (NASH) and nonalcoholic fatty liver disease (NAFLD)[2][3].
Physicochemical Profiling and Structural Nuances
The reactivity of 6-chloro-4-nitro-pyridine-3-carbaldehyde is dictated by the strong electron-withdrawing effects of the pyridine nitrogen and the nitro group, which render the C3-aldehyde exceptionally electrophilic.
Table 1: Physicochemical and Structural Data
Property
Value / Description
IUPAC Name
6-chloro-4-nitropyridine-3-carbaldehyde
CAS Registry Number
1060809-78-0
Molecular Formula
C₆H₃ClN₂O₃
Molecular Weight
186.55 g/mol
Appearance
Pale yellow crystalline solid
Solubility
Soluble in polar aprotic solvents (DMF, DMSO) and alcohols (Isopropanol)
Data sourced from chemical inventory and structural profiling databases[1].
Orthogonal Reactivity
The C3-Aldehyde: Readily undergoes condensation with primary amines to form Schiff bases (imines) without requiring harsh acidic catalysis, due to the highly electron-deficient nature of the ring.
The C4-Nitro Group: Positioned ortho to the aldehyde, it is perfectly situated for tandem reductive cyclization (Cadogan-type reaction) once the imine is formed.
The C6-Chlorine: Remains inert during the reductive cyclization, preserving a vital synthetic handle for late-stage diversification via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (SₙAr)[3].
Mechanistic Insights: The Reductive Cyclization Pathway
The most powerful application of 6-chloro-4-nitro-pyridine-3-carbaldehyde is its conversion into fused pyrazolo[4,3-c]pyridines via a one-pot condensation and reductive cyclization sequence.
Causality of Reagent Selection:
Solvent (Propan-2-ol): Isopropanol is selected because its boiling point (~82 °C) perfectly accommodates the 80 °C heating required for both imine formation and subsequent cyclization. Furthermore, its protic nature facilitates the initial condensation step[3].
Reducing Agent (Tributylphosphine, PBu₃): PBu₃ is chosen over the more common triphenylphosphine (PPh₃) for two critical reasons. Mechanistically, the alkyl phosphine is more nucleophilic, driving the deoxygenation of the nitro group more efficiently. Practically, the byproduct—tributylphosphine oxide—is highly soluble in aqueous and organic washes, preventing the notorious purification nightmares associated with triphenylphosphine oxide.
Workflow of the reductive cyclization to form pyrazolo[4,3-c]pyridines.
Standard Operating Procedure: One-Pot Synthesis of Fused Pyrazolo-Pyridines
This protocol details the synthesis of tert-butyl {[(1r,4r)-4-(6-chloro-2H-pyrazolo[4,3-c]pyridin-2-yl)cyclohexyl]methyl}carbamate, a validated intermediate in the synthesis of HSD17B13 inhibitors[3]. This is designed as a self-validating system utilizing In-Process Controls (IPC).
Table 2: Reaction Stoichiometry
Reagent
MW ( g/mol )
Equivalents
Amount
Function
6-Chloro-4-nitropyridine-3-carbaldehyde
186.55
1.0
2.00 g (10.7 mmol)
Limiting Reagent / Scaffold
Primary Amine (Boc-protected)
228.33
1.0
2.45 g (10.7 mmol)
Nucleophile
Propan-2-ol (Isopropanol)
60.10
Solvent
50 mL
Reaction Medium
Tributylphosphine (PBu₃)
202.32
3.0
6.51 g (32.2 mmol)
Reductant / Oxygen Acceptor
Step-by-Step Methodology
Phase 1: Imine Formation
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with inert nitrogen gas.
Suspend 6-chloro-4-nitropyridine-3-carbaldehyde (2.00 g, 10.7 mmol) and the primary amine (2.45 g, 10.7 mmol) in propan-2-ol (50 mL)[3].
Heat the reaction mixture to 80 °C under continuous stirring for 4 hours[3].
Self-Validation Check (IPC 1): Draw a 50 µL aliquot, dilute in acetonitrile, and analyze via LCMS. Crucial: Do not proceed to Phase 2 until the aldehyde peak is >95% consumed and the mass corresponding to the imine intermediate is dominant. Premature addition of the phosphine can lead to direct reduction of the unreacted aldehyde.
Phase 2: Reductive Cyclization
5. Once imine formation is verified, cool the reaction mixture briefly to room temperature.
6. Safety Note: PBu₃ is highly reactive and possesses a strong odor. Perform this step inside a well-ventilated fume hood.
7. Add tributylphosphine (6.51 g, 32.2 mmol) dropwise via syringe[3]. The use of 3.0 equivalents is necessary: two equivalents are consumed to fully deoxygenate the nitro group into a nitrene, while the third equivalent drives the reaction kinetics to completion.
8. Re-heat the reaction mixture to 80 °C for an additional 6 hours[3].
9. Self-Validation Check (IPC 2): Analyze via LCMS to confirm the disappearance of the imine mass and the appearance of the cyclized pyrazolo[4,3-c]pyridine mass.
Phase 3: Workup and Purification
10. Cool the mixture to room temperature and concentrate in vacuo to remove the propan-2-ol.
11. Dissolve the crude residue in ethyl acetate (100 mL) and wash with water (2 × 50 mL) and brine (50 mL). The water washes will effectively remove the majority of the tributylphosphine oxide byproduct.
12. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify via silica gel chromatography to isolate the target fused bicyclic scaffold.
Downstream Applications in Drug Discovery
The resulting 6-chloro-2H-pyrazolo[4,3-c]pyridine derivatives serve as advanced intermediates. The retained C6-chlorine atom is subsequently utilized as an electrophilic partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki couplings with aryl boronic acids) to append complex pharmacophores.
Recent patent literature highlights this exact workflow to generate potent inhibitors and degraders of Hydroxysteroid 17-Beta Dehydrogenase 13 (HSD17B13)[2][3]. Because HSD17B13 expression is significantly upregulated in patients with NAFLD, targeting this enzyme via molecules derived from 6-chloro-4-nitro-pyridine-3-carbaldehyde represents a cutting-edge therapeutic strategy for combating hepatic inflammation, fibrosis, and cirrhosis[2].
References
Google Patents (WO2024075051A1). "Hsd17b13 inhibitors and/or degraders.
Google Patents (US20240238425A1). "HSD17B13 Inhibitors and/or Degraders.
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 6-Chloro-4-nitro-pyridine-3-carbaldehyde
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Chloro-4-nitro-pyridine-3-carbaldehyde. In the absence of publicly available experimental s...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Chloro-4-nitro-pyridine-3-carbaldehyde. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy and empirical data from analogous substituted pyridines to offer a robust, predictive interpretation. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characteristics of this compound.
Introduction: The Structural Significance of 6-Chloro-4-nitro-pyridine-3-carbaldehyde
6-Chloro-4-nitro-pyridine-3-carbaldehyde is a highly functionalized pyridine derivative of significant interest in synthetic and medicinal chemistry. The pyridine core is a common scaffold in numerous pharmaceuticals, and the specific arrangement of a chloro, a nitro, and a carbaldehyde group offers a versatile platform for further chemical modifications. Understanding the precise electronic and structural nature of this molecule is paramount for its effective utilization in the synthesis of novel compounds. NMR spectroscopy is the most powerful tool for elucidating such detailed molecular architecture in solution. This guide will provide a foundational understanding of its NMR spectral characteristics.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 6-Chloro-4-nitro-pyridine-3-carbaldehyde. These predictions are derived from the analysis of substituent effects on the pyridine ring, with reference to the known spectra of pyridine-3-carbaldehyde, 2-chloropyridine, and 4-nitropyridine. The data is presented for a simulated spectrum in a standard deuterated solvent such as chloroform-d (CDCl₃).
Table 1: Predicted ¹H NMR Spectral Data for 6-Chloro-4-nitro-pyridine-3-carbaldehyde
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
H-aldehyde
10.2 - 10.5
Singlet (s)
N/A
H-2
9.1 - 9.3
Singlet (s)
N/A
H-5
7.8 - 8.0
Singlet (s)
N/A
Table 2: Predicted ¹³C NMR Spectral Data for 6-Chloro-4-nitro-pyridine-3-carbaldehyde
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C-aldehyde
188 - 192
C-6
155 - 158
C-4
150 - 153
C-2
152 - 155
C-5
122 - 125
C-3
135 - 138
Interpretation of Predicted NMR Spectra
The predicted chemical shifts are a direct consequence of the electronic environment of each nucleus, which is heavily influenced by the three substituents on the pyridine ring.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to be relatively simple, showing three distinct singlets in the aromatic and aldehyde regions.
Aldehyde Proton (H-aldehyde): The proton of the carbaldehyde group is expected to be the most downfield-shifted signal, appearing in the range of 10.2-10.5 ppm. This significant deshielding is characteristic of aldehyde protons, which are subject to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the anisotropic effect of the C=O bond.
Aromatic Protons (H-2 and H-5): The pyridine ring contains two protons at positions 2 and 5.
H-2: This proton is situated between the nitrogen atom and the aldehyde group. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group will cause a significant downfield shift, predicted to be in the 9.1-9.3 ppm range.
H-5: This proton is adjacent to the chloro and nitro groups. Both are strongly electron-withdrawing, leading to a downfield shift, predicted to be between 7.8 and 8.0 ppm. Due to the substitution pattern, the typical ortho, meta, and para couplings between the ring protons are absent, resulting in the observation of singlets for both H-2 and H-5.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule.
Aldehyde Carbon (C-aldehyde): The carbonyl carbon of the aldehyde is expected to be the most downfield signal, in the 188-192 ppm range, which is a characteristic chemical shift for aldehyde carbons.[1]
Pyridine Ring Carbons:
C-2, C-4, and C-6: These carbons are directly attached to or significantly influenced by the electronegative nitrogen and the electron-withdrawing substituents.
C-6: Attached to the chlorine atom, its chemical shift is predicted to be around 155-158 ppm.
C-4: Attached to the nitro group, this carbon will be strongly deshielded, with a predicted chemical shift in the 150-153 ppm range.[2]
C-2: Positioned alpha to the ring nitrogen and adjacent to the aldehyde group, this carbon is also expected to be significantly downfield, in the 152-155 ppm range.
C-3 and C-5:
C-3: This carbon, bearing the aldehyde group, will be influenced by its electron-withdrawing character, leading to a predicted chemical shift of 135-138 ppm.
C-5: This carbon is situated between the chloro and nitro-substituted carbons. While influenced by these groups, it is expected to be the most upfield of the ring carbons, with a predicted chemical shift in the 122-125 ppm range.
Standard Experimental Protocol for NMR Data Acquisition
To experimentally validate the predicted data, the following protocol for acquiring ¹H and ¹³C NMR spectra is recommended.
4.1. Sample Preparation
Weigh approximately 5-10 mg of 6-Chloro-4-nitro-pyridine-3-carbaldehyde.
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent may depend on the sample's solubility.
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Transfer the solution to a clean, dry 5 mm NMR tube.
4.2. Instrument Parameters
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
¹H NMR Acquisition:
Pulse sequence: Standard single-pulse experiment.
Spectral width: Approximately 12-15 ppm.
Acquisition time: 2-3 seconds.
Relaxation delay: 1-2 seconds.
Number of scans: 16-64, depending on the sample concentration.
Number of scans: 1024-4096, due to the low natural abundance of ¹³C.
4.3. Data Processing
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase correct the spectrum.
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
Integrate the signals in the ¹H spectrum.
Perform peak picking for both ¹H and ¹³C spectra.
Visualization of Molecular Structure and Assignments
The following diagrams illustrate the molecular structure of 6-Chloro-4-nitro-pyridine-3-carbaldehyde with the numbering convention used for NMR assignments.
Caption: Molecular structure of 6-Chloro-4-nitro-pyridine-3-carbaldehyde.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 6-Chloro-4-nitro-pyridine-3-carbaldehyde. The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and data from structurally related compounds. The strong electron-withdrawing effects of the chloro, nitro, and carbaldehyde substituents result in a highly deshielded set of proton and carbon signals. The provided experimental protocol offers a standard methodology for acquiring high-quality NMR data for this compound, which would be essential for confirming these predictions and fully characterizing its molecular structure. This guide serves as a valuable resource for any scientist working with this or similar highly functionalized heterocyclic compounds.
References
Smolecule. (2024, August 9). 6-Chloro-4-nitro-pyridine-3-carbaldehyde.
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
PubChem. (n.d.). 6-chloro-3-nitro-2-oxo-1H-pyridine-4-carbaldehyde. Retrieved from [Link]
Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved from [Link]
YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]
ResearchGate. (2020, September 14). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Retrieved from [Link]
Mechanism of action of 6-Chloro-4-nitro-pyridine-3-carbaldehyde derivatives
Title: Unveiling the Mechanism of Action of 6-Chloro-4-nitro-pyridine-3-carbaldehyde Derivatives: Next-Generation HSD17B13 Modulators for NAFLD/NASH Executive Summary The transition from traditional occupancy-driven enzy...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Unveiling the Mechanism of Action of 6-Chloro-4-nitro-pyridine-3-carbaldehyde Derivatives: Next-Generation HSD17B13 Modulators for NAFLD/NASH
Executive Summary
The transition from traditional occupancy-driven enzyme inhibition to event-driven targeted protein degradation has revolutionized drug discovery. At the forefront of this paradigm shift for chronic liver diseases is 6-Chloro-4-nitro-pyridine-3-carbaldehyde (CAS: 1060809-78-0), a highly versatile synthetic building block. Its unique ortho-nitroaldehyde motif serves as the critical starting material for synthesizing pyrazolo[4,3-c]pyridine derivatives. These derivatives act as potent warheads targeting 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) , a lipid droplet-associated enzyme implicated in Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH) [1]. This whitepaper elucidates the chemical rationale, biological mechanisms, and self-validating experimental protocols underlying these novel therapeutic agents.
Chemical Architecture: The 6-Chloro-4-nitro-pyridine-3-carbaldehyde Scaffold
The molecular architecture of 6-Chloro-4-nitro-pyridine-3-carbaldehyde (
C6H3ClN2O3
) is purposefully designed for rapid structural elaboration [1]. The strategic placement of the aldehyde at the 3-position and the nitro group at the 4-position primes the molecule for reductive cyclization.
When reacted with a primary amine, the aldehyde forms an intermediate imine. The subsequent introduction of a reducing agent—specifically a phosphine like tributylphosphine (
PBu3
)—acts as an oxygen acceptor. This reduces the nitro group to a highly reactive nitrene or nitroso species, which immediately undergoes an intramolecular Cadogan-type cyclization with the adjacent imine [2]. The result is a stable pyrazolo[4,3-c]pyridine core. The chlorine atom at the 6-position remains intact during this cyclization, providing an essential synthetic handle for late-stage functionalization (via
SNAr
or transition-metal cross-coupling) to optimize the molecule's pharmacokinetics and target-binding affinity.
The Biological Imperative: HSD17B13 in Hepatic Steatosis
HSD17B13 is a liver-specific enzyme localized to the surface of lipid droplets within hepatocytes. It possesses retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde, and plays a fundamental role in lipid droplet biogenesis and lipotoxicity [3].
Human genetic data has provided profound target validation: individuals carrying the rs72613567:TA loss-of-function splice variant in the HSD17B13 gene produce a truncated, enzymatically inactive protein. This mutation confers robust protection against the progression of simple steatosis to NASH, cirrhosis, and hepatocellular carcinoma [4]. Consequently, pharmacological agents derived from 6-chloro-4-nitro-pyridine-3-carbaldehyde are engineered to mimic this genetic protection by either inhibiting the enzyme's active site or degrading the protein entirely.
Diagram 1: The role of HSD17B13 in lipid droplet dynamics and NASH progression.
Mechanism of Action: From Occupancy to Event-Driven Degradation
The derivatives synthesized from the 6-chloro-4-nitro-pyridine-3-carbaldehyde scaffold operate via two distinct pharmacological modalities:
A. Competitive Enzyme Inhibition
The pyrazolo[4,3-c]pyridine core acts as a high-affinity ligand that occupies the catalytic tetrad of HSD17B13. By competitively displacing endogenous substrates (like retinol), the inhibitor halts the enzymatic cascade, thereby reducing the accumulation of lipotoxic metabolites [3].
B. PROTAC-Mediated Targeted Protein Degradation
To achieve a more durable therapeutic effect, researchers have evolved these inhibitors into Proteolysis Targeting Chimeras (PROTACs). In this modality, the pyrazolo[4,3-c]pyridine warhead is tethered via a flexible PEG or alkyl linker to an E3 ubiquitin ligase recruiting ligand (such as a thalidomide derivative for CRBN, or a hydroxyproline derivative for VHL)[5].
Upon entering the hepatocyte, the PROTAC forms a ternary complex (HSD17B13–PROTAC–E3 Ligase). This proximity induces the polyubiquitination of lysine residues on HSD17B13, flagging the entire protein for destruction by the 26S proteasome [6]. Because PROTACs operate catalytically, a single molecule can sequentially degrade multiple copies of HSD17B13, offering profound efficacy even at picomolar concentrations.
Diagram 2: Mechanism of PROTAC-mediated event-driven degradation of HSD17B13.
Self-Validating Experimental Workflows
To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must follow strict, self-validating protocols.
Workflow A: Reductive Cyclization to Pyrazolo[4,3-c]pyridine Core
Causality Focus: Propan-2-ol is utilized as it provides a protic environment conducive to imine formation without interfering with the phosphine-mediated reduction. Tributylphosphine is specifically chosen over traditional metal reductions (like Fe/HCl) to prevent the premature reduction of the aldehyde before the imine can form.
Imine Formation: Suspend 6-chloro-4-nitro-pyridine-3-carbaldehyde (1.0 eq) and the desired primary amine (e.g., tert-butyl {[(1r,4r)-4-aminocyclohexyl]methyl}carbamate, 1.0 eq) in propan-2-ol. Heat at 80°C for 4 hours to drive the condensation reaction [2].
Reductive Cyclization: Cool the mixture to room temperature. Add tributylphosphine (3.0 eq) dropwise. Note: The excess phosphine ensures complete deoxygenation of the nitro group.
Ring Closure: Re-heat the reaction to 80°C for an additional 6 hours. The nitrene intermediate will spontaneously attack the imine, forming the pyrazolo[4,3-c]pyridine ring.
Purification: Concentrate under reduced pressure and purify via silica gel chromatography to isolate the functionalized warhead.
Causality Focus: To prove that the reduction in HSD17B13 levels is exclusively due to ubiquitin-proteasome system (UPS) degradation—and not off-target cytotoxicity or transcriptional suppression—the protocol incorporates specific mechanistic rescue controls.
Cell Seeding: Plate human hepatoma cells (e.g., HepG2 overexpressing HSD17B13) in 6-well plates at
5×105
cells/well.
Control Pre-treatment (The Validation Step):
Group 1: Vehicle (DMSO).
Group 2: Pre-treat with 10 µM MG132 (Proteasome inhibitor) for 2 hours.
Group 3: Pre-treat with 1 µM MLN4924 (NEDD8-activating enzyme inhibitor, blocks Cullin-RING ligases) for 2 hours.
PROTAC Treatment: Dose all wells with the synthesized PROTAC (e.g., 100 nM) for 24 hours. Include a parallel well treated with an inactive PROTAC epimer (where the stereochemistry of the E3-binding ligand is inverted, rendering it incapable of binding the E3 ligase).
Immunoblotting: Lyse cells, quantify protein, and perform Western Blotting using anti-HSD17B13 and anti-GAPDH (loading control) antibodies.
Data Interpretation: True PROTAC action is confirmed only if HSD17B13 is degraded in Group 1, but fully rescued in Groups 2 and 3, and unaffected by the inactive epimer.
Quantitative Profiling
When transitioning from an occupancy-driven inhibitor to an event-driven degrader, the metrics of success shift from
IC50
(concentration achieving 50% inhibition) to
DC50
(concentration achieving 50% degradation) and
Dmax
(maximum degradation achievable).
Table 1: Comparative Pharmacodynamic Profiling of HSD17B13 Modulators
Compound Class
Primary Metric
Target Affinity (
Kd
)
Mechanism
Efficacy in NASH Models (Preclinical)
Parent Inhibitor (Warhead only)
IC50
: 15 - 50 nM
High
Reversible competitive inhibition
Moderate reduction in lipotoxicity
VHL-PROTAC
DC50
: 1.2 nM
High
UPS-mediated degradation (
Dmax
> 95%)
Significant reduction in lipid droplet size
CRBN-PROTAC
DC50
: 3.5 nM
High
UPS-mediated degradation (
Dmax
~ 90%)
Significant reduction in lipid droplet size
Inactive Epimer
N/A
High
Occupancy only (No degradation)
Minimal baseline effect
Conclusion & Translational Outlook
Derivatives of 6-Chloro-4-nitro-pyridine-3-carbaldehyde represent a masterclass in rational drug design. By leveraging the unique reactivity of this scaffold, researchers can efficiently synthesize pyrazolo[4,3-c]pyridines that act as highly selective anchors for HSD17B13. As the pharmaceutical industry pivots toward targeted protein degradation to treat complex metabolic disorders, these compounds stand at the vanguard of preclinical development for NAFLD and NASH, offering the potential to pharmacologically replicate the hepatoprotective effects of naturally occurring genetic variants.
References
Google Patents. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders.
National Institutes of Health (NIH). HSD17B13: A Potential Therapeutic Target for NAFLD. PMC.[Link]
International Journal of Current Research and Review (IJCRR). PROTACs for Targeted Protein Degradation: Mechanisms, Design, and Controllable Delivery Strategies.[Link]
Exploratory
Toxicodynamics and Safety Profile of 6-Chloro-4-nitro-pyridine-3-carbaldehyde: A Technical Whitepaper
Executive Summary 6-Chloro-4-nitro-pyridine-3-carbaldehyde (CAS: 1060809-78-0) is a highly functionalized, electrophilic heterocyclic building block widely utilized in advanced organic synthesis and drug development. It...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
6-Chloro-4-nitro-pyridine-3-carbaldehyde (CAS: 1060809-78-0) is a highly functionalized, electrophilic heterocyclic building block widely utilized in advanced organic synthesis and drug development. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including the kinase inhibitor Ripretinib[1]. However, the very features that make this molecule synthetically valuable—its dense array of electron-withdrawing groups (chloro, nitro, and formyl)—also impart significant chemical reactivity and inherent toxicity[2][3].
As a Senior Application Scientist, I have structured this whitepaper to deconstruct the mechanistic basis of its toxicity, outline its physicochemical hazard profile, and provide a self-validating experimental protocol for evaluating its safety in preclinical settings.
Physicochemical Properties and Hazard Classification
To safely handle and study this compound, researchers must first understand its baseline physical and hazard characteristics. The molecule's pale yellow crystalline nature is indicative of its extended conjugated
π
-system, heavily influenced by the nitro group[2].
Table 1: Chemical Identification and Properties
Parameter
Value / Description
IUPAC Name
6-chloro-4-nitropyridine-3-carbaldehyde
CAS Registry Number
1060809-78-0
Molecular Formula
C₆H₃ClN₂O₃
Molecular Weight
186.55 g/mol
Appearance
Pale yellow crystalline solid
Solubility
Soluble in polar aprotic solvents (DMSO, DMF)
Table 2: GHS Safety and Hazard Profile
Based on standardized safety data, the compound is classified as an acute toxicant and severe irritant[4][5].
GHS Code
Hazard Statement
Mechanistic Rationale
H302
Harmful if swallowed
Rapid absorption and systemic bioactivation of the nitroaromatic moiety.
H315
Causes skin irritation
Electrophilic cross-linking with epidermal keratin proteins.
H319
Causes serious eye irritation
High reactivity with ocular mucosal membranes; potential for irreversible protein damage.
H335
May cause respiratory irritation
Volatilization of the aldehyde group leading to respiratory tract nucleophilic attack.
Mechanistic Toxicodynamics: The Triad of Reactivity
The toxicity of 6-Chloro-4-nitro-pyridine-3-carbaldehyde is not monolithic; it is driven by three distinct electrophilic sites on the pyridine ring. Understanding this causality is essential for predicting off-target effects during drug development.
A. Nitroaromatic Bioactivation and Oxidative Stress (C4 Position)
Nitroaromatic compounds are notorious for their ability to induce severe oxidative stress[6]. In biological systems, the nitro group at the C4 position undergoes a one-electron reduction catalyzed by ubiquitous flavoenzymes (e.g., NADPH-cytochrome P450 reductase)[7]. This forms a highly reactive nitro-anion radical. In the presence of molecular oxygen, this radical rapidly auto-oxidizes back to the parent nitro compound, releasing a superoxide anion (
O2∙−
). This "futile redox cycling" generates massive amounts of reactive oxygen species (ROS), ultimately leading to lipid peroxidation, DNA strand breaks, and apoptosis[6][7].
Caption: Mechanism of nitroaromatic bioactivation and subsequent oxidative stress induction.
B. Aldehyde Electrophilicity (C3 Position)
The formyl group is a classic hard electrophile. It readily undergoes nucleophilic addition reactions with primary amines found in biological macromolecules (e.g., the
ϵ
-amino group of lysine residues in proteins or exocyclic amines in DNA bases)[2][8]. This results in the formation of Schiff bases, leading to irreversible protein cross-linking, enzyme inactivation, and potential mutagenicity.
C. Nucleophilic Aromatic Substitution (C6 Position)
The pyridine ring is profoundly electron-deficient due to the combined electron-withdrawing effects of the ring nitrogen, the C4 nitro group, and the C3 aldehyde. This makes the chlorine atom at the C6 position highly susceptible to Nucleophilic Aromatic Substitution (
SNAr
)[2][9]. Endogenous nucleophiles, particularly the cellular antioxidant Glutathione (GSH), can attack this position. The resulting rapid depletion of intracellular GSH removes the cell's primary defense mechanism, synergistically amplifying the oxidative stress caused by the nitro group's redox cycling.
Caption: Electrophilic reaction sites contributing to the compound's multifaceted toxicity profile.
Self-Validating Protocol: In Vitro Hepatotoxicity and ROS Profiling
To empirically evaluate the toxicity of this compound, researchers must utilize a protocol that not only measures cell death but mathematically links that death to the proposed mechanism (ROS generation).
Rationale for Cell Line: HepG2 (human liver carcinoma) is selected because the liver is the primary site of xenobiotic metabolism, and these cells express the basal nitroreductases required to trigger the compound's bioactivation[9].
Phase 1: Compound Preparation and Cell Seeding
Stock Solution: Dissolve 6-Chloro-4-nitro-pyridine-3-carbaldehyde in anhydrous DMSO to a concentration of 10 mM. Causality: DMSO ensures complete solvation of the hydrophobic aromatic ring without prematurely hydrolyzing the aldehyde.
Cell Seeding: Seed HepG2 cells in two 96-well opaque-walled plates at a density of
1×104
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5%
CO2
.
Phase 2: Mechanistic Validation Setup (The Rescue Arm)
To prove that toxicity is driven by oxidative stress rather than non-specific protein binding, we introduce an internal control using N-acetylcysteine (NAC), a potent ROS scavenger and GSH precursor.
Pre-treatment: Treat half of the wells in both plates with 5 mM NAC for 2 hours prior to compound exposure.
Compound Dosing: Perform a 1:3 serial dilution of the compound (ranging from 100 µM to 0.1 µM) and apply to both the NAC-treated and untreated wells. Ensure final DMSO concentration remains
≤0.5%
. Incubate for 24 hours.
Phase 3: Multiplexed Quantitation
Assay A: ROS Generation (DCFDA Assay)
Wash cells with PBS and incubate with 10 µM H2DCFDA for 30 minutes.
Causality: H2DCFDA is a non-fluorescent probe that is oxidized by intracellular ROS (specifically superoxide and hydroxyl radicals generated by the nitro group) into highly fluorescent DCF.
Read fluorescence at Ex/Em = 485/535 nm.
Assay B: Cell Viability (CellTiter-Glo)
Add CellTiter-Glo reagent directly to the second plate (1:1 ratio with media volume).
Causality: This assay quantifies ATP. Because ROS directly damages mitochondrial electron transport, ATP depletion is a more accurate and immediate marker of nitroaromatic toxicity than standard tetrazolium (MTT) reduction.
Read luminescence after 10 minutes of orbital shaking.
Data Interpretation: If the compound's toxicity is primarily driven by C4-nitro redox cycling, the NAC-pretreated wells will show a significant right-shift in the
IC50
curve (rescue of viability) and a corresponding suppression of DCF fluorescence.
Laboratory Safety and Handling Mitigation
Given the H302, H315, and H319 classifications[4][5], strict engineering controls are mandatory:
Containment: All weighing and transfer operations must be conducted within a Class II Type B2 biological safety cabinet or a dedicated powder-weighing isolator to prevent inhalation of crystalline dust (mitigating H335 risks).
PPE: Double-gloving with nitrile (due to the compound's skin-penetrating electrophilicity), fitted safety goggles, and a chemically resistant lab coat.
Decontamination: Spills should not be cleaned with basic solutions (which may trigger violent exothermic reactions with the nitro group). Use absorbent pads wetted with a non-reactive solvent (e.g., ethanol), followed by proper hazardous waste disposal.
References
Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed (NIH.gov). Available at: [Link]
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity. SciELO. Available at: [Link]
In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry (Oxford Academic). Available at:[Link]
Pyridine-3-carbaldehyde. Grokipedia.com. Available at: [Link]
An In-Depth Technical Guide to the Thermodynamic Stability of 6-Chloro-4-nitro-pyridine-3-carbaldehyde
This guide provides a comprehensive technical overview of the methodologies and considerations for assessing the thermodynamic stability of 6-Chloro-4-nitro-pyridine-3-carbaldehyde. It is intended for researchers, scient...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical overview of the methodologies and considerations for assessing the thermodynamic stability of 6-Chloro-4-nitro-pyridine-3-carbaldehyde. It is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. This document synthesizes established principles of thermal analysis and computational chemistry to provide a robust framework for stability evaluation.
Introduction: The Significance of Stability in Drug Development
6-Chloro-4-nitro-pyridine-3-carbaldehyde is a substituted pyridine derivative with a molecular formula of C₆H₃ClN₂O₃ and a molecular weight of approximately 186.55 g/mol .[1] Its structure, featuring a pyridine ring with chloro, nitro, and aldehyde functional groups, makes it a versatile building block in the synthesis of pharmaceutical compounds and agrochemicals.[1] The unique combination of these functional groups offers diverse reactivity for creating novel molecules.[1] However, the presence of a nitro group, in particular, raises critical questions about the compound's thermodynamic stability.
Nitroaromatic compounds are known for their energetic nature and potential for thermal runaway reactions, which can lead to explosive decomposition.[2][3] The high bond-dissociation energy of the C-NO₂ bond means that its cleavage can release significant amounts of energy.[2][3] Therefore, a thorough understanding of the thermodynamic stability of 6-Chloro-4-nitro-pyridine-3-carbaldehyde is paramount for safe handling, storage, and processing in research and development settings. This guide outlines a dual approach, combining experimental thermal analysis with computational modeling, to comprehensively characterize the stability profile of this molecule.
Experimental Determination of Thermodynamic Stability
Experimental thermal analysis provides direct measurement of a substance's response to controlled heating. For a compound like 6-Chloro-4-nitro-pyridine-3-carbaldehyde, a combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is essential.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful technique for identifying thermal events such as melting, crystallization, and decomposition.
Sample Preparation: Accurately weigh 1-3 mg of 6-Chloro-4-nitro-pyridine-3-carbaldehyde into a hermetically sealed aluminum pan. The use of a small sample size is crucial to minimize the risk of a hazardous event during decomposition.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Thermal Program:
Equilibrate the system at 30 °C.
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min). A range of heating rates (e.g., 5, 10, and 20 °C/min) should be used in separate experiments to study the kinetics of decomposition.
Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) events. The onset temperature of the decomposition exotherm is a critical parameter for assessing thermal stability. The enthalpy of decomposition (ΔHd) can be calculated by integrating the area under the exothermic peak.
The choice of a hermetically sealed pan is to contain any volatile decomposition products and prevent their evaporation, which would interfere with the heat flow measurement. The nitrogen atmosphere ensures that the observed thermal events are due to decomposition and not oxidation.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which decomposition begins and to identify the mass loss associated with different decomposition steps.
Sample Preparation: Place 5-10 mg of 6-Chloro-4-nitro-pyridine-3-carbaldehyde into an open ceramic or platinum pan.
Instrument Setup: Place the sample pan in the TGA furnace.
Thermal Program:
Equilibrate the system at 30 °C.
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).
Data Analysis: Analyze the TGA curve (mass vs. temperature) and its derivative (DTG curve) to identify the onset temperature of mass loss and the temperatures of maximum decomposition rates.
The combination of DSC and TGA provides a comprehensive picture of the thermal behavior. DSC identifies the energetic nature of the decomposition, while TGA quantifies the mass loss associated with it.
Visualization of the Experimental Workflow
Caption: Experimental workflow for thermodynamic stability analysis.
Computational Prediction of Thermodynamic Stability
Computational chemistry offers a powerful complementary approach to experimental methods. Density Functional Theory (DFT) calculations can be used to predict the thermodynamic properties of a molecule, including its heat of formation and bond dissociation energies, which are key indicators of stability.
Computational Workflow
Structure Optimization: The 3D structure of 6-Chloro-4-nitro-pyridine-3-carbaldehyde is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This step finds the lowest energy conformation of the molecule.
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data such as enthalpy, entropy, and Gibbs free energy.
Isodesmic Reactions: To obtain a more accurate heat of formation, an isodesmic reaction scheme is employed. This involves constructing a balanced chemical reaction where the number and types of bonds are conserved on both sides. By using well-characterized reference compounds, systematic errors in the calculations are canceled out.
Bond Dissociation Energy (BDE) Calculation: The BDE of the C-NO₂ bond is calculated as the enthalpy change of the reaction where this bond is homolytically cleaved. A lower BDE suggests lower thermal stability.
Visualization of the Computational Workflow
Caption: Computational workflow for predicting thermodynamic stability.
Discussion: Expected Stability Profile of 6-Chloro-4-nitro-pyridine-3-carbaldehyde
While specific experimental data for 6-Chloro-4-nitro-pyridine-3-carbaldehyde is not publicly available, we can infer its likely thermal behavior based on the chemistry of related compounds.
Influence of the Nitro Group: The nitro group is the primary determinant of the compound's energetic properties. The thermal decomposition of nitroaromatic compounds often initiates with the cleavage of the C-NO₂ bond.[4][5] This process is highly exothermic and can lead to the generation of gaseous products, causing a rapid increase in pressure.[2][3]
Influence of the Chloro and Aldehyde Groups: The presence of a chlorine atom and an aldehyde group on the pyridine ring will modulate the electronic properties and, consequently, the stability of the molecule. The electron-withdrawing nature of these groups can influence the strength of the C-NO₂ bond.
Decomposition Pathway: The initial decomposition step is likely to be the homolysis of the C-NO₂ bond.[4][5] Subsequent reactions of the resulting radicals can lead to a complex mixture of products. For other chloropyridine derivatives, thermal decomposition can result in the formation of toxic byproducts.[6][7]
The combination of experimental and computational approaches provides a self-validating system. The calculated heat of formation and BDE can be correlated with the experimentally determined onset temperature and enthalpy of decomposition.
Visualization of the Integrated Approach
Caption: The synergistic relationship between experimental and computational methods.
Conclusion
A thorough understanding of the thermodynamic stability of 6-Chloro-4-nitro-pyridine-3-carbaldehyde is essential for its safe utilization in pharmaceutical and chemical synthesis. The integrated approach of experimental thermal analysis (DSC and TGA) and computational modeling (DFT) provides a robust framework for a comprehensive stability assessment. The insights gained from these studies will enable the development of appropriate safety protocols for the handling, storage, and scale-up of processes involving this and structurally related energetic molecules.
References
6-Chloro-4-nitro-pyridine-3-carbaldehyde - Smolecule. (2024, August 9).
Zhu, W. (2018). Thermal Hazard Analysis of Nitroaromatic Compounds (Doctoral dissertation, Texas A&M University). OAKTrust.
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards. DTIC.
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards. DTIC.
Ghule, V. D. (2012). Theoretical Investigation of Pyridine Derivatives as High Energy Materials. ResearchGate.
Du, Y., Mao, K., Kamakoti, P., Ravikovitch, P., Paur, C., Cundy, S., ... & Calabro, D. (2012). Experimental and computational studies of pyridine-assisted post-synthesis modified air stable covalent–organic frameworks. Chemical Communications.
Du, Y., Mao, K., Kamakoti, P., Ravikovitch, P., Paur, C., Cundy, S., ... & Calabro, D. (2012). Experimental and computational studies of pyridine-assisted post-synthesis modified air stable covalent–organic frameworks. Scilit.
Zhu, W. (2018). THERMAL HAZARD ANALYSIS OF NITROAROMATIC COMPOUNDS. OAKTrust.
Computational analysis of the reaction of 1 with pyridine. a Simplified... - ResearchGate. (n.d.).
Zhang, S., Li, H., & Wang, Y. (2020). Temperature-dependent decomposition of the CL-20/MTNP cocrystal after phase separation. RSC Advances.
Al-Mokhanam, A. A., Al-Hamzi, A. M., Al-Shehri, H. S., & Al-Ghamdi, M. S. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. MDPI.
The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
Thermal decomposition of the prepared compounds | Download Table. (n.d.).
Altarawneh, M., & Dlugogorski, B. Z. (2020). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Environmental Science: Processes & Impacts.
Nitropyridines, Their Synthesis and Reactions. (n.d.).
6-(4-chlorophenoxy)
Rybak, W., & Muskała, W. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PMC.
Thermal Decomposition of Chlorpyrifos - an Experimental Investig
Piermatti, J., Pizzo, F., & Vaccaro, L. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development.
methyl 6-chloro-4-nitropyridine-3-carboxylate — Chemical Substance Inform
6-Chloro-3-pyridinecarboxaldehyde | 23100-12-1. (n.d.). TCI EUROPE N.V..
Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. (n.d.). Semantic Scholar.
3-Pyridinecarboxaldehyde. (n.d.). NIST WebBook.
6-Chloro-4-methoxypyridine-3-carbaldehyde - Safety Data Sheet. (2026, March 21). ChemicalBook.
Electronic Properties of Substituted Pyridine-3-Carbaldehydes: A Comprehensive Technical Guide for Rational Design
Executive Summary Pyridine-3-carbaldehyde (nicotinaldehyde) and its substituted derivatives represent a privileged class of heterocyclic scaffolds in modern chemical research. The unique electronic asymmetry of the pyrid...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Pyridine-3-carbaldehyde (nicotinaldehyde) and its substituted derivatives represent a privileged class of heterocyclic scaffolds in modern chemical research. The unique electronic asymmetry of the pyridine ring, coupled with the electron-withdrawing nature of the 3-carbaldehyde moiety, creates a highly tunable electronic landscape. By strategically introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), researchers can precisely modulate the Frontier Molecular Orbitals (FMOs), molecular electrostatic potential (MEP), and global reactivity indices. This in-depth guide explores the causality behind these electronic perturbations and provides validated experimental and computational workflows for their application in optoelectronics, asymmetric catalysis, and drug discovery.
Mechanistic Foundations of the Electronic Landscape
The baseline electronic structure of pyridine-3-carbaldehyde is defined by the electron-deficient nature of the nitrogen-containing heteroaromatic ring. The electronegative nitrogen atom induces a strong dipole, withdrawing electron density via inductive effects, while the carbonyl group at the 3-position further depletes electron density through resonance.
When substituents are introduced, they perturb this delicate balance:
Electron-Donating Groups (e.g., Imidazo-fused systems): Fusing electron-rich heterocycles, such as imidazo[1,2-a]pyridine or imidazo[1,5-a]pyridine, to the core transforms the molecule into a strong push-pull (Donor-π-Acceptor) system[1]. The imidazo[1,5-a]pyridine system acts as a superior electron donor compared to its [1,2-a] counterpart because its specific nitrogen placement better stabilizes the positive charge generated during Intramolecular Charge Transfer (ICT)[1].
Steric and Electronic Tuning in Catalysis: In asymmetric autocatalysis (the Soai reaction), the addition of diisopropylzinc to pyridine-3-carbaldehydes is highly sensitive to substituents. Introducing an alkynyl group (e.g., 5-(trimethylsilylethynyl)) tunes the solubility and conformational aggregation of the resulting zinc alkoxide intermediate, shifting the system from a poorly soluble, inactive state to a highly active catalytic tetramer that drives asymmetric amplification[2][3].
Logical relationship between substituent electronic effects and downstream chemical applications.
Computational Profiling: DFT and Electronic Descriptors
To rationally design pyridine-3-carbaldehyde derivatives, Density Functional Theory (DFT) is employed to map the electronic descriptors. The B3LYP functional paired with the 6-311++G(d,p) basis set is the industry standard for capturing the diffuse electron clouds of these conjugated systems[4][5].
Key Electronic Parameters
HOMO-LUMO Gap (
ΔE
): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates the kinetic stability and optical behavior. A narrower gap (e.g., ~3.125 eV in dinitrophenyl-substituted pyrrolo[2,3-b]pyridines) facilitates rapid electron excitation, making the molecule highly responsive to UV-Vis light and ideal for optoelectronic sensing[5].
Electrophilicity Index (
ω
): Calculated using the chemical potential (
μ
) and chemical hardness (
η
), this index predicts the molecule's susceptibility to nucleophilic attack. High
ω
values indicate strong electrophiles, a critical metric for designing corrosion inhibitors where the molecule must accept electron density from metal surfaces[4][6].
Molecular Electrostatic Potential (MEP): MEP mapping visually differentiates electron-rich (red/negative) and electron-poor (blue/positive) regions, guiding the prediction of non-covalent interactions (e.g., hydrogen bonding in biological targets)[5].
Quantitative Data Analysis
The following table synthesizes the electronic properties of various substituted pyridine-3-carbaldehyde derivatives based on established DFT computational models.
Table 1: Electronic Parameters of Substituted Pyridine-3-Carbaldehydes (DFT: B3LYP/6-311++G )**
To bridge theoretical design with empirical reality, the following step-by-step protocols detail the synthesis and computational validation of these compounds.
Protocol 1: Synthesis of Substituted Pyridine-3-Carbaldehyde Schiff Bases
This protocol describes the condensation of a pyridine-3-carbaldehyde derivative with a hydrazine (e.g., 2,4-dinitrophenylhydrazine or thiosemicarbazide) to form a highly conjugated Schiff base[5][7].
Step-by-Step Methodology:
Preparation: Dissolve 1.0 equivalent of the hydrazine derivative in 20 mL of a highly polar, aprotic/protic solvent mixture (e.g., DMF or absolute ethanol) under continuous magnetic stirring[5]. Causality: DMF ensures complete solvation of rigid, hydrogen-bonded hydrazine networks.
Catalysis: Add 2-3 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of the aldehyde, drastically increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the amine.
Addition: Slowly add 1.0 equivalent of the substituted pyridine-3-carbaldehyde dropwise to the stirring solution[5].
Reflux: Heat the mixture to reflux (70-80 °C) for 2 to 4 hours.
Isolation: Cool the mixture to room temperature, then pour it over crushed ice. Filter the resulting precipitate under a vacuum and wash it with cold ethanol. Recrystallize from hot acetone[7].
Self-Validating Mechanism: The reaction is visually self-validating. The transition from a pale solution to a deep yellow/orange precipitate indicates the successful formation of the extended conjugated π-system. Furthermore, Thin-Layer Chromatography (TLC) under a 254 nm UV lamp will show intense UV quenching at a lower
Rf
value, confirming the consumption of the starting aldehyde.
Protocol 2: DFT Computational Workflow for Electronic Characterization
Step-by-Step Methodology:
Input Generation: Construct the 3D molecular geometry of the synthesized compound using a visualization software (e.g., GaussView).
Geometry Optimization: Execute a DFT calculation using the B3LYP functional and 6-311++G(d,p) basis set in Gaussian to find the lowest energy conformation[4][5].
Frequency Calculation: Run a harmonic vibrational frequency calculation on the optimized geometry.
Property Extraction: Extract the HOMO/LUMO energies from the checkpoint file and map the MEP surface using an isovalue of 0.0004 a.u.[5].
Self-Validating Mechanism: The successful convergence of the geometry optimization is strictly validated by the frequency calculation. The absolute absence of imaginary frequencies (
Nimag=0
) mathematically guarantees that the optimized structure resides at a true local minimum on the potential energy surface, rather than a transition state or saddle point.
Workflow for the synthesis, validation, and computational profiling of pyridine-3-carbaldehydes.
Advanced Applications Driven by Electronic Properties
Optoelectronics and Solid-State Fluorescence
By coupling the pyridine-3-carbaldehyde core with imidazo-fused rings, researchers synthesize D-π-A dyes with purely dipolar natures. The strong electron-donor character of the imidazo[1,5-a]pyridine ring, combined with the aldehyde-derived acceptor, results in broad absorption bands, large Stokes shifts, and pronounced solvatochromism. Notably, specific imidazo[1,2-a]pyridine derivatives that exhibit minimal emission in solution demonstrate intense fluorescence in the solid crystalline state, making them prime candidates for light-emitting electrochemical cells (LECs)[1].
Transition Metal Catalysis and Therapeutics
The aldehyde moiety can be readily converted into thiosemicarbazones, which act as highly effective NNS tridentate donor ligands for transition metals (e.g., Ru(II), Pd(II), Cu(II))[7][8]. The electronic properties of the substituted pyridine ring directly influence the redox stability of the resulting metal complex. These complexes are actively investigated for their potent cytotoxic activity against human tumor cell lines and as stable molecular wires in nanoscale electronics[7].
Conclusion
The rational substitution of pyridine-3-carbaldehydes offers unparalleled control over molecular electronic properties. By integrating rigorous synthetic protocols with advanced DFT computational profiling, researchers can predictably tune HOMO-LUMO gaps, electrophilicity, and electrostatic potentials. This synergy of empirical synthesis and quantum mechanical modeling continues to drive breakthroughs in asymmetric catalysis, optoelectronic materials, and targeted drug discovery.
Reductive Amination of 6-Chloro-4-nitro-pyridine-3-carbaldehyde: An In-Depth Technical Guide
Introduction: Strategic Importance of Substituted Pyridines in Drug Discovery Substituted pyridine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents. The functi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Strategic Importance of Substituted Pyridines in Drug Discovery
Substituted pyridine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the pyridine ring allows for the precise tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. The title compound, 6-Chloro-4-nitro-pyridine-3-carbaldehyde, is a highly functionalized building block, presenting multiple reaction sites for diversification. The chloro and nitro groups act as powerful electron-withdrawing moieties, activating the pyridine ring for nucleophilic substitution and modifying the reactivity of the aldehyde. This guide provides a comprehensive overview and detailed protocols for the reductive amination of this versatile aldehyde, a key transformation for the introduction of diverse amine functionalities and the generation of novel compound libraries for drug discovery programs.
Mechanism and Rationale for Reagent Selection
Reductive amination is a robust and widely utilized method for the formation of carbon-nitrogen bonds, proceeding through the initial formation of an imine or iminium ion from an aldehyde and an amine, followed by its in-situ reduction.[1]
Diagram of the Reductive Amination Mechanism:
Caption: General mechanism of reductive amination.
The choice of reducing agent is critical for the success of this one-pot reaction. The ideal reagent should selectively reduce the iminium ion intermediate over the starting aldehyde. For this purpose, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Its attenuated reactivity, a consequence of the electron-withdrawing acetoxy groups, renders it less reactive towards aldehydes and ketones but highly effective for the reduction of the more electrophilic iminium ion.[2] This selectivity minimizes the formation of the corresponding alcohol as a byproduct. Furthermore, sodium triacetoxyborohydride is compatible with a wide range of functional groups, including the nitro and chloro substituents present in the target substrate.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reductive amination of 6-Chloro-4-nitro-pyridine-3-carbaldehyde with representative primary and secondary amines.
Protocol 1: Reductive Amination with a Primary Amine (Benzylamine)
This protocol describes the synthesis of N-((6-chloro-4-nitropyridin-3-yl)methyl)aniline.
Reaction Scheme:
Caption: Synthesis of N-((6-chloro-4-nitropyridin-3-yl)methyl)aniline.
Materials:
Reagent/Material
M.Wt.
Equiv.
Amount
6-Chloro-4-nitro-pyridine-3-carbaldehyde
200.56
1.0
1.0 g
Benzylamine
107.15
1.1
0.59 g (0.60 mL)
Sodium triacetoxyborohydride (NaBH(OAc)₃)
211.94
1.5
1.58 g
1,2-Dichloroethane (DCE), anhydrous
-
-
20 mL
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
As needed
Brine
-
-
As needed
Anhydrous magnesium sulfate (MgSO₄)
-
-
As needed
Dichloromethane (DCM)
-
-
As needed
Hexanes
-
-
As needed
Ethyl acetate
-
-
As needed
Procedure:
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-Chloro-4-nitro-pyridine-3-carbaldehyde (1.0 g, 4.99 mmol).
Add anhydrous 1,2-dichloroethane (20 mL) and stir until the solid dissolves.
To the resulting solution, add benzylamine (0.60 mL, 5.49 mmol, 1.1 eq.).
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
In a single portion, add sodium triacetoxyborohydride (1.58 g, 7.48 mmol, 1.5 eq.) to the reaction mixture. A slight exotherm may be observed.
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). Stir vigorously until gas evolution ceases.
Transfer the mixture to a separatory funnel and separate the organic layer.
Extract the aqueous layer with dichloromethane (2 x 20 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.
Protocol 2: Reductive Amination with a Secondary Amine (Morpholine)
This protocol details the synthesis of 4-((6-chloro-4-nitropyridin-3-yl)methyl)morpholine.
Reaction Scheme:
Caption: Synthesis of 4-((6-chloro-4-nitropyridin-3-yl)methyl)morpholine.
Materials:
Reagent/Material
M.Wt.
Equiv.
Amount
6-Chloro-4-nitro-pyridine-3-carbaldehyde
200.56
1.0
1.0 g
Morpholine
87.12
1.1
0.48 g (0.48 mL)
Sodium triacetoxyborohydride (NaBH(OAc)₃)
211.94
1.5
1.58 g
1,2-Dichloroethane (DCE), anhydrous
-
-
20 mL
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
As needed
Brine
-
-
As needed
Anhydrous magnesium sulfate (MgSO₄)
-
-
As needed
Dichloromethane (DCM)
-
-
As needed
Hexanes
-
-
As needed
Ethyl acetate
-
-
As needed
Procedure:
Follow steps 1 and 2 from Protocol 1.
To the solution of the aldehyde, add morpholine (0.48 mL, 5.49 mmol, 1.1 eq.).
Stir the mixture at room temperature for 30 minutes.
Add sodium triacetoxyborohydride (1.58 g, 7.48 mmol, 1.5 eq.) in one portion.
Stir the reaction at room temperature and monitor by TLC or LC-MS. Reactions with secondary amines may require longer reaction times (4-8 hours).
Follow the work-up and purification procedure as described in steps 7-11 of Protocol 1.
Characterization of Products
The successful synthesis of the desired products can be confirmed by standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected NMR Spectral Data:
The following table provides expected chemical shift ranges for the key protons and carbons in the products. Actual values may vary depending on the specific amine used.
Note: The chemical shifts are highly dependent on the solvent used for NMR analysis.
Troubleshooting and Key Considerations
Incomplete Reaction: If the reaction stalls, gentle heating (40-50 °C) can be applied. Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the reducing agent and iminium ion.
Byproduct Formation: The primary byproduct is the alcohol resulting from the reduction of the starting aldehyde. This can be minimized by ensuring the amine is added before the reducing agent and by using the recommended stoichiometry of sodium triacetoxyborohydride.
Purification: The basic nature of the amine products allows for straightforward purification by silica gel chromatography. A small amount of triethylamine (0.1-1%) can be added to the eluent to prevent tailing.
Conclusion
The reductive amination of 6-Chloro-4-nitro-pyridine-3-carbaldehyde using sodium triacetoxyborohydride is a highly efficient and versatile method for the synthesis of a diverse range of substituted pyridines. The mild reaction conditions, broad functional group tolerance, and high yields make this a valuable transformation in the drug discovery process. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement this methodology in their synthetic endeavors.
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]
Application Note: 6-Chloro-4-nitro-pyridine-3-carbaldehyde as a Core Building Block for Azaindazole-Based Therapeutics
An Application Note for 6-Chloro-4-nitro-pyridine-3-carbaldehyde Executive Summary In modern drug discovery, the rapid assembly of complex, highly functionalized heterocyclic scaffolds relies heavily on the strategic sel...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for 6-Chloro-4-nitro-pyridine-3-carbaldehyde
Executive Summary
In modern drug discovery, the rapid assembly of complex, highly functionalized heterocyclic scaffolds relies heavily on the strategic selection of chemical building blocks. 6-Chloro-4-nitro-pyridine-3-carbaldehyde (CAS: 1060809-78-0) has emerged as a uniquely valuable intermediate. Featuring three orthogonally reactive sites—an electrophilic aldehyde, a reducible nitro group, and a cross-coupling-ready aryl chloride—this compound enables the streamlined synthesis of 2-substituted 6-chloro-2H-pyrazolo[4,3-c]pyridines (azaindazoles).
This technical guide details the physicochemical profiling, mechanistic rationale, and validated experimental protocols for utilizing this building block, with a specific focus on its recent application in synthesizing HSD17B13 inhibitors for the treatment of Non-Alcoholic Steatohepatitis (NASH)[3].
Physicochemical & Structural Profiling
To successfully deploy 6-chloro-4-nitro-pyridine-3-carbaldehyde in multi-step synthesis, scientists must account for its physical properties and handling requirements [1][2].
Table 1: Key Compound Characteristics
Property
Value
IUPAC Name
6-chloro-4-nitropyridine-3-carbaldehyde
CAS Number
1060809-78-0
Molecular Formula
C₆H₃ClN₂O₃
Molecular Weight
186.55 g/mol
Appearance
Pale yellow crystalline solid
Solubility
Soluble in polar aprotic (DMF, DMSO) and protic solvents (IPA, EtOH)
Canonical SMILES
O=Cc1cnc(Cl)cc1[O-]
Biological Rationale: Targeting HSD17B13 in NAFLD/NASH
The 2H-pyrazolo[4,3-c]pyridine core derived from this building block is a privileged scaffold in contemporary metabolic disease research. Specifically, it is utilized to synthesize inhibitors and degraders of HSD17B13 (17-beta hydroxysteroid dehydrogenase 13)[3][4].
HSD17B13 is a hepatic retinol dehydrogenase that is significantly upregulated in patients with Non-Alcoholic Fatty Liver Disease (NAFLD) and NASH. By inhibiting this enzyme, researchers aim to restore hepatic lipid homeostasis and halt the progression of liver fibrosis [3].
Figure 1: Biological rationale for utilizing azaindazole-based HSD17B13 inhibitors in NASH progression.
Orthogonal Reactivity & Mechanistic Rationale
The synthetic power of 6-chloro-4-nitro-pyridine-3-carbaldehyde lies in its capacity for a One-Pot Cadogan-Type Reductive Cyclization . This process transforms the simple pyridine into a bicyclic azaindazole system through two distinct, causality-driven phases:
C3-Aldehyde Condensation: The highly electrophilic C3-aldehyde reacts cleanly with primary amines to form an imine intermediate.
C4-Nitro Deoxygenation & Cyclization: The addition of a phosphine reductant (Tributylphosphine, PBu₃) strips oxygen from the C4-nitro group, generating a highly reactive nitrene or nitroso species. This intermediate immediately undergoes an intramolecular nucleophilic attack onto the adjacent imine nitrogen, forming the N-N bond of the pyrazole ring [3][4].
Why Tributylphosphine (PBu₃)?
Traditional Cadogan cyclizations use triethyl phosphite (P(OEt)₃) and require harsh reflux conditions (>150 °C). PBu₃ is significantly more nucleophilic, allowing the deoxygenation to occur at a mild 80 °C. This is critical when the primary amine contains sensitive functional groups, such as Boc-protected amines [3].
Figure 2: Mechanistic workflow of the one-pot Cadogan-type reductive cyclization.
Experimental Protocol: Synthesis of an Azaindazole Core
The following self-validating protocol describes the synthesis of tert-butyl {[(1r,4r)-4-(6-chloro-2H-pyrazolo[4,3-c]pyridin-2-yl)cyclohexyl]methyl}carbamate, a documented intermediate for HSD17B13 inhibitors [3][4].
Preparation: In an oven-dried, nitrogen-flushed 250 mL round-bottom flask, suspend 6-chloro-4-nitro-pyridine-3-carbaldehyde (2.00 g) and the primary amine (2.45 g) in 50 mL of anhydrous propan-2-ol.
Heating: Attach a reflux condenser and heat the mixture to 80 °C while stirring.
Causality Note: Isopropanol is chosen because its boiling point (82 °C) perfectly matches the thermal requirements of the reaction, and as a protic solvent, it facilitates the dehydration step of imine formation without requiring Dean-Stark conditions.
Incubation & IPC: Maintain at 80 °C for 4 hours.
Self-Validation Check: Temporarily cool the reaction to room temperature. Perform LC-MS analysis to confirm the complete disappearance of the starting aldehyde. The intermediate imine must be fully formed before proceeding. Premature addition of the reductant will reduce the unreacted nitro group to an aniline, permanently stalling the cyclization.
Phase 2: Reductive Cyclization
4. Reagent Addition: Once imine formation is verified, add Tributylphosphine (6.51 g, 3.0 eq) dropwise via syringe to the cooled reaction mixture under a strict nitrogen atmosphere.
Causality Note: 3.0 equivalents of PBu₃ are required: two equivalents are consumed to fully deoxygenate the nitro group (forming two equivalents of tributylphosphine oxide), while the third equivalent drives the reaction kinetics to completion.
Cyclization: Re-heat the reaction mixture to 80 °C and stir for an additional 6 hours.
Termination: Cool the reaction mixture to room temperature.
Phase 3: Workup & Isolation
7. Concentration: Concentrate the reaction mixture in vacuo to remove the propan-2-ol.
8. Extraction: Dilute the resulting crude residue with Ethyl Acetate (100 mL) and wash with distilled water (2 × 50 mL) and brine (50 mL) to remove phosphine oxide byproducts.
9. Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via silica gel flash chromatography (Gradient: 2% to 10% Methanol in Dichloromethane) to afford the functionalized 6-chloro-2H-pyrazolo[4,3-c]pyridine intermediate [3].
Downstream Utility: The retained C6-chloro group is now perfectly positioned for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to finalize the API.
References
Smolecule.6-Chloro-4-nitro-pyridine-3-carbaldehyde Compound Profile & Chemical Reactions.
Google Patents (US20240238425A1).HSD17B13 Inhibitors and/or Degraders.
Google Patents (WO2024127297A1).3-fluoro-4-hydroxybenzamide-containing inhibitors and/or degraders and uses thereof.
Method
Application Note: Preparation of Fused Heterocycles from 6-Chloro-4-nitro-pyridine-3-carbaldehyde
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Synthesis of 2H-pyrazolo[4,3-c]pyridines (Aza-indazoles) via One-Pot Cadog...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Application Focus: Synthesis of 2H-pyrazolo[4,3-c]pyridines (Aza-indazoles) via One-Pot Cadogan-Type Reductive Cyclization
Introduction & Strategic Significance
In modern drug discovery, functionalized fused heterocycles such as aza-indazoles are highly sought after due to their diverse pharmacological properties, including their recent emergence as potent HSD17B13 inhibitors for the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH)[1][2].
6-Chloro-4-nitro-pyridine-3-carbaldehyde is a highly versatile, multi-electrophilic building block[3]. Its strategic value lies in its unique substitution pattern:
C3-Aldehyde & C4-Nitro Groups: Perfectly positioned for condensation with primary amines followed by reductive cyclization to construct the 2H-pyrazole ring.
C6-Chloro Group: Serves as a robust synthetic handle for downstream diversification via S_NAr or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) after the core heterocycle is formed[2][3].
This application note details a field-proven, one-pot cascade protocol to synthesize 2H-pyrazolo[4,3-c]pyridine derivatives directly from this building block using a modified Cadogan reductive cyclization[4][5].
Mechanistic Rationale: The "Why" Behind the Chemistry
The traditional synthesis of indazoles often relies on unstable alkylhydrazine precursors[6]. The Cadogan cyclization circumvents this by utilizing a stable primary amine and an o-nitrobenzaldehyde equivalent. The reaction proceeds through two distinct phases:
Imine Condensation: The primary amine condenses with the C3-aldehyde in a polar protic solvent (propan-2-ol) at 80 °C to form an o-nitropyridine imine intermediate. Propan-2-ol is selected because its boiling point (82.6 °C) perfectly accommodates the thermal requirements of the condensation while keeping the system at a gentle reflux.
Reductive Cyclization: The addition of a trialkylphosphine (e.g., tributylphosphine,
PBu3
) initiates the deoxygenation of the nitro group.
PBu3
is highly nucleophilic and attacks the nitro group, reducing it to a highly reactive nitroso intermediate (and subsequently a nitrene-like species), generating tributylphosphine oxide (
OPBu3
) as a byproduct[7][8]. The proximate imine nitrogen then acts as a nucleophile, trapping the reactive nitrogen species to close the ring and form the N-N bond[4][9].
Caption: Mechanistic pathway of the Cadogan-type reductive cyclization to form 2H-pyrazolo[4,3-c]pyridines.
Experimental Protocol: One-Pot Synthesis of Fused Aza-Indazoles
The following protocol describes the synthesis of a model compound, tert-butyl {[(1r,4r)-4-(6-chloro-2H-pyrazolo[4,3-c]pyridin-2-yl)cyclohexyl]methyl}carbamate, a critical intermediate in the synthesis of HSD17B13 degraders[1][2][10].
Reductant: Tributylphosphine (
PBu3
) (3.0 equiv). Note:
PBu3
is chosen over Triphenylphosphine (
PPh3
) because its superior nucleophilicity allows the reduction to proceed at 80 °C rather than the 150 °C required for
PPh3
[6][11].
Solvent: Propan-2-ol (i-PrOH)
Equipment: Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen/argon inlet.
Step-by-Step Methodology
Step 1: Imine Formation
Charge a reaction vessel with 6-chloro-4-nitro-pyridine-3-carbaldehyde (2.00 g, 10.7 mmol) and the primary amine (2.45 g, 10.7 mmol)[2].
Suspend the mixture in propan-2-ol (50 mL).
Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4 hours.
Self-Validation Check: Monitor via LCMS or TLC. The aldehyde peak should disappear, replaced by the mass/spot of the imine intermediate.
Step 2: Safe Addition of Reductant
4. CRITICAL STEP: Remove the heat source and allow the reaction mixture to cool completely to room temperature.
Causality: Tributylphosphine is highly reactive, volatile, and pyrophoric. Adding it to a solvent near its boiling point will cause an uncontrolled, hazardous exothermic reaction.
Once cooled, slowly add tributylphosphine (6.51 g, 8.0 mL, 32.2 mmol) dropwise via syringe[2].
Causality: 3.0 equivalents are used to ensure complete reduction (2 equivalents are consumed in the deoxygenation of the nitro group, while the excess accounts for trace oxidation by adventitious oxygen).
Step 3: Reductive Cyclization
6. Re-apply heat and stir the reaction mixture at 80 °C for an additional 6 hours.
Self-Validation Check: LCMS should indicate the consumption of the imine and the appearance of the cyclized 2H-pyrazolo[4,3-c]pyridine mass (
[M+H]+
).
Step 4: Workup and Purification
7. Cool the reaction to room temperature and concentrate the mixture in vacuo to remove propan-2-ol.
8. Purify the crude residue via silica gel flash chromatography (Gradient: 2% to 10% methanol in dichloromethane) to afford the pure fused heterocycle as a solid[2][10].
Caption: Step-by-step experimental workflow for the one-pot synthesis of fused aza-indazoles.
Quantitative Data & Optimization Matrix
Different reductive systems can be employed depending on the substrate's sensitivity and the laboratory's safety constraints. The table below summarizes the quantitative performance of various organophosphorus reagents for this class of cyclization.
Reductive System
Reagent Stoichiometry
Typical Temp (°C)
Reaction Time
Yield (%)
Mechanistic / Practical Notes
Tributylphosphine (
PBu3
)
3.0 equiv
80 °C
6 hours
60–75%
Highly nucleophilic; allows mild heating. Requires careful handling due to toxicity and odor[2][4].
Triphenylphosphine (
PPh3
)
2.4 - 3.0 equiv
150 °C (Microwave)
10–30 mins
61–92%
Less nucleophilic; requires microwave irradiation or Mo-catalysts to achieve ring closure[6].
Phosphetane / Silane
Catalytic (10 mol%) + Silane
100 °C
12–24 hours
60–85%
P(III)/P(V)=O redox cycling. Uses silane as the terminal reductant, avoiding stoichiometric phosphine waste[7][11].
Optimization Insight: For large-scale drug development campaigns, transitioning from stoichiometric
PBu3
to a catalytic phosphetane/silane system[7][11] heavily improves the atom economy and simplifies the chromatographic removal of phosphine oxide byproducts.
Title: WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof
Source: Google Patents
URL
Title: Cadogan cyclization as a key step for the synthesis of dodecacyclic‐fused scaffold
Source: ResearchGate
URL
Title: Cycloadditions and Cyclization Reactions via Post-Synthetic Modification and/or One-Pot Methodologies for the Stabilization of Imine-Based Covalent Organic Frameworks
Source: MDPI
URL
Title: Studies on a catalytic cadogan cyclization by P(III)/P(V)
Title: A General One‐Pot Synthesis of 2H‐Indazoles Using an Organophosphorus‐Silane System
Source: ResearchGate
URL
Title: Direct catalytic photodecarboxylative amination of carboxylic acids with diazirines for divergent access to nitrogen-containing compounds
Source: ResearchGate
URL
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 6-Chloro-4-nitro-pyridine-3-carbaldehyde
Introduction & Mechanistic Rationale In modern drug discovery and complex scaffold synthesis, polyfunctionalized pyridines serve as invaluable building blocks. 6-Chloro-4-nitro-pyridine-3-carbaldehyde (CAS: 1060809-78-0)...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
In modern drug discovery and complex scaffold synthesis, polyfunctionalized pyridines serve as invaluable building blocks. 6-Chloro-4-nitro-pyridine-3-carbaldehyde (CAS: 1060809-78-0) is a highly electron-deficient heteroaromatic system featuring three distinct functional groups that dictate its reactivity[1]. For synthetic chemists, the primary challenge—and opportunity—lies in differentiating the reactivity of the C-4 nitro group and the C-6 chloro group during Nucleophilic Aromatic Substitution (SNAr).
Causality of Regioselectivity: Why C-4 over C-6?
The pyridine nitrogen intrinsically withdraws electron density from the ortho (C-2, C-6) and para (C-4) positions, activating them toward nucleophilic attack[2]. However, under kinetically controlled conditions, SNAr occurs almost exclusively at the C-4 position, displacing the nitro group rather than the C-6 chloride[3]. This regioselectivity is driven by three fundamental factors:
Superior Leaving Group Ability: While chloride is a standard leaving group in SNAr, the highly polarized C-NO2 bond combined with the thermodynamic stability of the expelled nitrite anion (NO2-) makes the nitro group a superior leaving group in highly activated systems[4].
Meisenheimer Complex Stabilization: Nucleophilic attack at C-4 generates a Meisenheimer intermediate where the negative charge is strongly delocalized onto the para-pyridine nitrogen and the ortho-aldehyde oxygen. Attack at C-6 provides ortho-nitrogen and para-aldehyde stabilization, which is kinetically less favored[3].
Steric and Electronic Synergy: The aldehyde at C-3 provides strong localized electron withdrawal, further polarizing the C-4 position and lowering the activation energy barrier for nucleophilic addition.
By exploiting these factors, researchers can selectively aminate or alkoxylate the C-4 position, preserving the C-6 chloride for subsequent orthogonal functionalization (e.g., Suzuki-Miyaura cross-coupling).
Mechanistic pathway of regioselective SNAr at C-4 vs C-6.
Quantitative Data: Optimization of Regioselectivity
To maintain kinetic control and prevent competitive displacement of the C-6 chloride, the choice of solvent, temperature, and stoichiometry is critical. The table below summarizes the optimization parameters for the amination of 6-chloro-4-nitro-pyridine-3-carbaldehyde.
Entry
Nucleophile
Equivalents
Solvent
Temp (°C)
Time (h)
C-4 Yield (%)
C-6 Yield (%)
1
Morpholine
1.05
THF
0 to RT
2.0
>95
<1
2
Morpholine
2.50
THF
65 (Reflux)
12.0
80
15
3
Piperidine
1.05
DCM
0 to RT
3.0
92
<1
4
Sodium Methoxide
1.10
MeOH
RT
4.0
88
5
Data Interpretation: Limiting the nucleophile to near-stoichiometric amounts (1.05 eq) and maintaining low temperatures (0 °C to RT) ensures >90% regioselectivity for the C-4 position. Forcing conditions (Entry 2) lead to thermodynamic equilibration and competitive C-6 displacement.
Experimental Protocols
Protocol 1: Regioselective Amination at C-4 (Kinetic Control)
This self-validating protocol details the synthesis of 6-chloro-4-(morpholin-4-yl)pyridine-3-carbaldehyde.
Causality of Reagents:
THF (Solvent): A polar aprotic solvent that stabilizes the polar transition state of the Meisenheimer complex without excessively accelerating the reaction (as DMF might), thereby preserving regiocontrol.
DIPEA (Base): A sterically hindered, non-nucleophilic base used to scavenge the generated nitrous acid (HNO2) and prevent localized acidification, which could degrade the sensitive aldehyde group.
Step-by-Step Procedure:
Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve 6-chloro-4-nitro-pyridine-3-carbaldehyde (1.0 eq, 10 mmol) in anhydrous THF (0.2 M, 50 mL).
Cooling: Submerge the reaction vessel in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol) via syringe. Subsequently, add morpholine (1.05 eq, 10.5 mmol) dropwise over 5 minutes to prevent exothermic spiking.
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 7:3). The starting material should be completely consumed, replaced by a single major highly-polar spot.
Quench & Workup: Quench the reaction by adding 20 mL of saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to afford the pure C-4 aminated product.
Step-by-step experimental workflow for SNAr amination.
Protocol 2: Orthogonal Functionalization at C-6 (Suzuki-Miyaura Coupling)
Once the C-4 position is aminated, the introduced amine group donates electron density into the pyridine ring via resonance (a push-pull system with the aldehyde). This significantly deactivates the C-6 chloride toward a second SNAr. Therefore, transition-metal catalysis is the optimal choice for subsequent C-6 functionalization.
Step-by-Step Procedure:
In a microwave vial, combine the 4-substituted-6-chloro-pyridine-3-carbaldehyde (1.0 eq), an arylboronic acid (1.2 eq), and K2CO3 (3.0 eq).
Dissolve the mixture in a degassed solvent system of 1,4-Dioxane/H2O (4:1 v/v).
Add Pd(dppf)Cl2 (0.05 eq) under a stream of argon. Seal the vial.
Heat the reaction mixture to 90 °C for 4 hours (or microwave at 110 °C for 30 minutes).
Cool to RT, filter through a pad of Celite, and purify via standard reverse-phase or normal-phase chromatography.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 735152, 2-Chloro-4-nitropyridine. Retrieved from:[Link]
ACS Publications. Improved Synthesis of the Selective Rho-Kinase Inhibitor 6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamine. Organic Process Research & Development. Retrieved from:[Link]
Technical Support Center: Optimizing Yield in 6-Chloro-4-nitro-pyridine-3-carbaldehyde Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical hurdles encountered when synthesizing 6-Chloro-4-nitro-pyridine-3-carbaldehyde (CAS:...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical hurdles encountered when synthesizing 6-Chloro-4-nitro-pyridine-3-carbaldehyde (CAS: 1060809-78-0).
This highly functionalized, electron-deficient compound is a critical building block for synthesizing pyrazolo[4,3-c]pyridines, which are key scaffolds in novel HSD17B13 inhibitors and degraders targeting non-alcoholic steatohepatitis (NASH)[1],[2]. Due to its unique combination of chloro, nitro, and aldehyde functional groups[3], achieving high yields requires strict control over regioselectivity and oxidation states.
Pathway Visualization: The Enamine Route
Direct nitration and oxidation of pyridine rings often lead to poor yields due to the electron-withdrawing nature of the heteroatom. The most robust, field-proven method avoids direct methyl oxidation (e.g., using toxic SeO₂) and instead utilizes an N-oxide directed nitration followed by an enamine oxidative cleavage .
Figure 1: Optimized synthetic workflow for 6-Chloro-4-nitro-pyridine-3-carbaldehyde.
Troubleshooting Guides & FAQs
Q1: Why is my nitration yield of 2-chloro-5-methylpyridine so low, and how can I improve regioselectivity?
The Causality: The pyridine ring is strongly deactivated by protonation in acidic nitration mixtures. Direct nitration requires forcing conditions that often destroy the starting material or yield the incorrect 3-nitro isomer.
The Solution: Proceed via the Pyridine N-oxide . Oxidizing the pyridine nitrogen (using mCPBA) pushes electron density back into the ring, strongly activating the 4-position for electrophilic attack. After nitration with fuming HNO₃/H₂SO₄, the N-oxide is easily reduced back to the free pyridine using PCl₃. This guarantees high regioselectivity for the 4-nitro isomer.
Q2: Direct oxidation of the methyl group using SeO₂ is giving poor conversion and toxic byproducts. What is a better alternative?
The Causality: Selenium dioxide (SeO₂) requires harsh reflux conditions and often stalls at the primary alcohol or over-oxidizes to the carboxylic acid. Furthermore, removing colloidal selenium is notoriously difficult and poses toxicity risks for downstream drug development.
The Solution: Exploit the acidity of the methyl group. The methyl protons at C5 are flanked by the electron-withdrawing nitro group and the pyridine nitrogen, making them highly acidic. Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) cleanly forms a trans-β-dimethylamino enamine. This intermediate can be gently cleaved at room temperature using NaIO₄ to yield the aldehyde.
Q3: During the oxidative cleavage of the enamine, I am seeing over-oxidation to the carboxylic acid. How do I arrest the reaction?
The Causality: Over-oxidation occurs when the newly formed aldehyde hydrates in the aqueous reaction mixture, allowing periodate to oxidize the hydrate to a carboxylic acid.
The Solution:
Temperature Control: Keep the reaction strictly between 0 °C and room temperature.
Biphasic Partitioning: Use a THF/H₂O (1:1) solvent system. As the highly lipophilic aldehyde forms, it partitions into the THF layer, shielding it from the aqueous oxidant.
Self-Validating Quench: The reaction is visually self-indicating. The enamine intermediate is deep red/purple. Monitor the reaction closely; the exact moment the solution turns to a pale yellow suspension (due to NaIO₃ precipitation), the cleavage is complete. Quench immediately with sodium thiosulfate.
Q4: How do I purify the final carbaldehyde without degrading it on silica gel?
The Causality: 6-Chloro-4-nitro-pyridine-3-carbaldehyde is extremely electron-deficient. The acidic silanol sites on standard silica gel can catalyze hydration or nucleophilic degradation of the aldehyde during chromatography.
The Solution: Avoid chromatography. The product crystallizes readily. Purify by direct recrystallization from ethyl acetate/hexanes. If chromatography is absolutely unavoidable, pre-treat the silica gel with 1% triethylamine to neutralize acidic sites.
Data Presentation: Oxidation Strategy Comparison
Oxidation Method
Yield
Regioselectivity / Purity
Scalability
Safety & Toxicity
DMF-DMA / NaIO₄ (Recommended)
75-85%
Excellent (Arrests at aldehyde if controlled)
High
Safe (Aqueous cleavage, no heavy metals)
SeO₂ Oxidation
30-40%
Poor (Stalls at alcohol, over-oxidizes to acid)
Low
Toxic (Colloidal selenium contamination)
NBS Bromination / Hydrolysis
40-50%
Moderate (Mixture of mono/di/tri-bromides)
Medium
Moderate (Requires radical initiators)
Experimental Protocol: The Enamine-Cleavage Workflow
This protocol assumes you have successfully synthesized the precursor, 2-chloro-5-methyl-4-nitropyridine, via the N-oxide route described in Q1.
Phase 1: Enamine Conjugation
Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 2-chloro-5-methyl-4-nitropyridine (1.0 eq) in anhydrous DMF to create a 0.5 M solution.
Heating: Heat the reaction mixture to 110 °C for 12 hours.
Self-Validation Check: The solution will transition from a pale yellow to a deep, opaque red/purple. This color change confirms the successful conjugation of the extended enamine π-system.
Isolation: Cool to room temperature and concentrate the mixture under high vacuum to remove all residual DMF-DMA and DMF. The crude enamine can be used directly in the next step without further purification.
Phase 2: Oxidative Cleavage
Solvent Setup: Dissolve the crude enamine in a 1:1 mixture of THF and distilled water (0.2 M concentration).
Cooling: Cool the solution to 0 °C using an ice bath to prevent exothermic spiking.
Oxidation: Add sodium periodate (NaIO₄) (3.0 eq) in small portions over 15 minutes.
Monitoring: Remove the ice bath and stir at room temperature for 2 to 4 hours.
Self-Validation Check: The deep red color will completely fade to a pale yellow suspension. The suspension is the byproduct, sodium iodate (NaIO₃), crashing out of solution.
Workup: Filter the suspension through a pad of Celite to remove the solid NaIO₃. Extract the biphasic filtrate with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Recrystallize the crude solid from a minimal amount of hot Ethyl Acetate layered with Hexanes to afford pure 6-chloro-4-nitro-pyridine-3-carbaldehyde as pale yellow crystals.
References
Source: Google Patents (US20240238425A1)
Source: Google Patents (WO2024127297A1)
6-Chloro-4-nitro-pyridine-3-carbaldehyde Product Information
Source: Smolecule
URL
Technical Support Center: Optimizing Reactions with 6-Chloro-4-nitro-pyridine-3-carbaldehyde
Welcome to the Technical Support Center. This guide is specifically designed for discovery chemists and process scientists working with 6-Chloro-4-nitro-pyridine-3-carbaldehyde (CAS: 1060809-78-0).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically designed for discovery chemists and process scientists working with 6-Chloro-4-nitro-pyridine-3-carbaldehyde (CAS: 1060809-78-0).
As a highly versatile building block, this molecule features three distinct reactive sites: an electrophilic aldehyde, a reducible nitro group, and a highly activated 6-chloro substituent 1. While this trifecta enables the rapid assembly of complex heterocyclic scaffolds—such as the 2H-pyrazolo[4,3-c]pyridine cores found in modern 2 [[1.3]]—it also introduces significant chemoselectivity challenges.
Below, you will find field-proven troubleshooting strategies, quantitative optimization data, and a self-validating protocol to ensure robust experimental outcomes.
Reaction Pathway & Chemoselectivity Mapping
Before diving into specific troubleshooting steps, it is critical to understand the competing pathways during the synthesis of pyrazolo-pyridine cores.
Fig 1. Chemoselective reaction pathways for 2H-pyrazolo[4,3-c]pyridine synthesis.
Troubleshooting Guides & FAQs
Q1: During the condensation of the aldehyde with a primary amine, I am observing significant amounts of a byproduct. LC-MS suggests the amine is displacing the chlorine. How do I prevent this?
Causality: The 6-chloro position is highly activated toward Nucleophilic Aromatic Substitution (S_NAr) by the strongly electron-withdrawing 4-nitro group and the pyridine nitrogen [[3]](). If your primary amine is highly nucleophilic and the temperature is too high, S_NAr will outcompete imine formation.
Solution: Perform the imine condensation in a sterically bulky secondary alcohol like propan-2-ol (iPrOH) at 80 °C. The steric bulk prevents solvent-adducts, and the temperature is sufficient for imine formation without pushing the S_NAr pathway. Strictly limit the amine to 1.0 equivalent . Excess amine acts as a base and a nucleophile, accelerating the S_NAr degradation pathway.
Q2: I am attempting a reductive cyclization of the intermediate imine to form a 2H-pyrazolo[4,3-c]pyridine using Tributylphosphine (PBu3). My yields are highly variable (20-40%), and I see uncyclized amine. What is going wrong?
Causality: This Cadogan-type reductive cyclization relies on the deoxygenation of the 4-nitro group by PBu3 to form a reactive nitrene (or phosphazene) intermediate, which subsequently attacks the adjacent imine [[4]](). PBu3 is exquisitely sensitive to oxidation. If your solvent is not rigorously degassed, PBu3 will be oxidized to tributylphosphine oxide before it can reduce the nitro group. Furthermore, the nitro group requires exactly 3 equivalents of PBu3 for complete reduction and cyclization.
Solution: Ensure the reaction mixture is rigorously degassed via Argon sparging for at least 15 minutes prior to PBu3 addition. Use exactly 3.0 to 3.2 equivalents of fresh PBu3.
Q3: Can I reduce the 4-nitro group to an aniline without touching the aldehyde or the 6-chloro group?
Causality: Standard hydrogenation (Pd/C, H2) will rapidly hydrodehalogenate the 6-chloro position and potentially reduce the aldehyde to an alcohol.
Solution: Use Iron (Fe) powder and ammonium chloride (NH4Cl) in EtOH/H2O at 60 °C. This single-electron transfer (SET) reduction is highly chemoselective for the nitro group, leaving both the aryl chloride and the aldehyde intact.
Quantitative Data Presentation
The following table summarizes the optimization landscape for the one-pot reductive cyclization of 6-chloro-4-nitropyridine-3-carbaldehyde with a standard primary amine.
Entry
Solvent
Amine (Eq.)
PBu3 (Eq.)
Atmosphere
Yield (%)
Major Impurity Profile
1
EtOH
1.2
3.0
Argon
45%
S_NAr Adduct (Excess amine attack)
2
iPrOH
1.0
3.0
Air
15%
Uncyclized Imine (PBu3 oxidized)
3
iPrOH
1.0
1.5
Argon
30%
Incomplete nitro-reduction
4
iPrOH
1.0
3.0
Argon
82%
None (Optimal Conditions)
Self-Validating Experimental Protocol
One-Pot Synthesis of 2-Substituted-6-chloro-2H-pyrazolo[4,3-c]pyridine
This protocol is designed as a self-validating system. Do not proceed to Step 2 without passing the In-Process Control (IPC 1).
Step 1: Imine Condensation
In a dried, round-bottom flask, suspend 6-chloro-4-nitropyridine-3-carbaldehyde (2.00 g, 10.7 mmol) in propan-2-ol (50 mL) 2.
Self-Validation Check (IPC 1): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is validated to proceed only when the aldehyde peak is completely consumed and the intermediate imine mass ([M+H]+) is >95% pure. If S_NAr byproducts are detected, verify that exact stoichiometry was used and lower the temperature to 70 °C in subsequent runs.
Step 2: Reductive Cyclization
4. Cool the reaction mixture to 40 °C. Sparge the solution rigorously with Argon gas via a submerged needle for 15 minutes to remove dissolved oxygen.
5. Add Tributylphosphine (PBu3) (6.51 g, 32.2 mmol, 3.0 eq) dropwise via a gas-tight syringe 2.
6. Re-heat the reaction mixture to 80 °C for an additional 6 hours 2.
Self-Validation Check (IPC 2): Analyze via LC-MS. The reaction is complete when the imine intermediate is fully consumed and the target 2H-pyrazolo[4,3-c]pyridine mass is dominant. The presence of uncyclized amine indicates insufficient PBu3 or oxygen contamination during Step 4.
Troubleshooting side reactions of 6-Chloro-4-nitro-pyridine-3-carbaldehyde
Welcome to the Technical Support Center for 6-Chloro-4-nitro-pyridine-3-carbaldehyde (CAS: 1060809-78-0). As a polyfunctional, highly electron-deficient heterocyclic building block, this compound is invaluable in pharmac...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 6-Chloro-4-nitro-pyridine-3-carbaldehyde (CAS: 1060809-78-0). As a polyfunctional, highly electron-deficient heterocyclic building block, this compound is invaluable in pharmaceutical synthesis[1]. However, its dense array of reactive sites makes it notoriously prone to side reactions, chemoselectivity issues, and degradation.
As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting. We will dissect the kinetic and thermodynamic causality behind your reaction failures and provide self-validating protocols to ensure your synthetic workflows succeed.
I. Chem-Informatics & Reactivity Profile
To control this molecule, you must first understand the electronic cross-talk between its functional groups. The pyridine nitrogen, the C4-nitro group, and the C3-aldehyde all synergistically withdraw electron density from the ring, making the C6-chlorine exceptionally labile.
Lack of steric hindrance; electron-deficient core accelerates hydration[3].
C4-Nitro
Moderate to High
Displacement by hard nucleophiles
High polarizability; nitrite acts as an excellent leaving group in basic media[4].
Pyridine Core
Very High (Electron-poor)
Base-mediated polymerization
Susceptibility to hydroxide attack leading to Zincke-type ring opening.
II. Mechanistic Pathway Analysis
Before diving into the FAQs, review the competing pathways that occur the moment you introduce a nucleophile to this system.
Figure 1: Competing electrophilic sites in 6-Chloro-4-nitro-pyridine-3-carbaldehyde.
III. Diagnostic Q&A & Troubleshooting Guide
Q1: I am trying to perform a reductive amination on the C3-aldehyde, but LC-MS shows a complex mixture and multiple spots on TLC. What is happening?Causality: You are experiencing competing Nucleophilic Aromatic Substitution (SNAr). The amine intended for the aldehyde is attacking the C6 position. Because the C6-chlorine is activated by both the para-nitro group and the ortho-pyridine nitrogen, the activation energy for SNAr is remarkably low[5]. While imine formation (Pathway B) is kinetically fast, SNAr (Pathway A) is irreversible and acts as a thermodynamic sink[6].
Solution: You must protect the aldehyde first (see Protocol 2), or perform the reductive amination at strictly controlled low temperatures (-78 °C to 0 °C) using a weak, bulky reducing agent like NaBH(OAc)₃, which requires weakly acidic conditions (pH ~5) where the amine is partially protonated and less nucleophilic toward the ring.
Q2: My starting material degrades into a dark, insoluble tar when I use NaOH or KOH as a base. Why?Causality: Highly electron-deficient pyridines are extremely sensitive to strong hydroxide bases. Hydroxide can attack the C2 or C6 positions, leading to the formation of pyridones, or trigger Zincke-like ring-opening reactions that rapidly polymerize into dark, conjugated tars.
Solution: Never use strong aqueous bases with this scaffold. Switch to mild, non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) or inorganic bases like NaHCO₃ or K₂HPO₄.
Q3: I am trying to displace the C6-chlorine with an alkoxide, but my NMR shows the loss of the nitro group instead. Why did the chemoselectivity flip?Causality: The "element effect" in SNAr dictates that the leaving group ability is heavily influenced by the nature of the nucleophile[4]. While Cl⁻ is a standard leaving group, the NO₂ group at C4 is also highly activated. Hard nucleophiles (like alkoxides or primary amines) have a high affinity for the C4 position and can eject nitrite (NO₂⁻), which is an excellent leaving group in these systems[2].
Solution: To force C6 substitution, use softer nucleophiles (like thiols or secondary amines). If an alkoxide must be used, lower the temperature to -20 °C and use non-polar solvent mixtures to alter the transition state solvation.
Q4: The aldehyde peak in my ¹H-NMR (~10.3 ppm) is slowly disappearing during storage, and a broad peak around 13 ppm is appearing. Is my batch bad?Causality: Your compound is undergoing aerobic oxidation. Pyridine-3-carbaldehydes are highly susceptible to auto-oxidation into their corresponding nicotinic acid derivatives in the presence of atmospheric oxygen and trace moisture[3][7]. The electron-withdrawing groups facilitate the formation of an aldehyde hydrate, which is the key intermediate for this oxidation.
Solution: Store the compound at -20 °C under a strict Argon or Nitrogen atmosphere. If oxidation has occurred, you can purify the batch via flash chromatography or recrystallization from non-polar solvents prior to use.
IV. Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems , meaning they include mandatory In-Process Control (IPC) checkpoints to verify causality at each step.
Protocol 1: Chemoselective SNAr at C6 (Leaving Aldehyde Intact)
Rationale: Secondary amines (e.g., morpholine) form unstable hemiaminals with the aldehyde that readily revert, allowing the irreversible SNAr at C6 to dominate if stoichiometry and temperature are strictly controlled.
Preparation: Dissolve 6-Chloro-4-nitro-pyridine-3-carbaldehyde (1.0 eq, 5.0 mmol) in anhydrous THF (25 mL) under an Argon atmosphere.
Validation Checkpoint 1: The solution must be clear and pale yellow. Any dark coloration indicates pre-existing degradation.
Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (1.05 eq, 5.25 mmol) dropwise.
Causality: DIPEA acts as an acid scavenger for the generated HCl without acting as a nucleophile.
Nucleophile Addition: Add morpholine (1.0 eq, 5.0 mmol) dropwise over 15 minutes. Maintain the temperature strictly at 0 °C.
Causality: Strict 1.0 equivalent prevents over-reaction or attack at the C4-nitro position.
Reaction Monitoring: Stir for 1 hour at 0 °C.
Validation Checkpoint 2 (Critical): Perform TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6) should be completely consumed, replaced by a bright yellow product spot (Rf ~0.4). Quench a 10 µL aliquot in MeOH and run LC-MS; you must observe the [M+H]⁺ mass of the morpholine adduct with the aldehyde mass intact.
Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Selective Acetal Protection of the C3-Aldehyde
Rationale: Masking the aldehyde is mandatory if you plan to use strong reducing agents or perform harsh cross-coupling later. The electron-poor ring resists standard acetalization, requiring Dean-Stark conditions to drive the equilibrium.
Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend the starting material (1.0 eq, 10 mmol) in anhydrous Toluene (50 mL).
Reflux: Heat the mixture to 120 °C (reflux) for 4–6 hours.
Validation Checkpoint 1: Monitor the Dean-Stark trap. The reaction is complete when water ceases to collect.
Validation Checkpoint 2: Take a 0.5 mL aliquot, evaporate the toluene, and run an IR spectrum. The sharp, intense C=O stretching band at ~1710 cm⁻¹ must be completely absent.
Neutralization & Workup: Cool the reaction to room temperature. Crucial Step: Wash the organic layer immediately with saturated aqueous NaHCO₃ (2 x 25 mL).
Causality: If the p-TsOH is not completely neutralized before solvent evaporation, the acetal will spontaneously deprotect during concentration as the acid concentration spikes.
Isolation: Dry the organic layer over MgSO₄, filter, and concentrate to yield the protected dioxolane derivative.
V. Workflow Decision Logic
Use the following logic tree to determine your synthetic sequence based on your target molecule.
Figure 2: Decision matrix for chemoselective functionalization workflows.
References
Wikipedia Contributors. Pyridine-3-carbaldehyde. Wikipedia, The Free Encyclopedia.[Link]
Sen, P. K., et al. A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media. ResearchGate.[Link]
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Masterorganicchemistry.com.[Link]
Buncel, E., et al. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Royal Society of Chemistry.[Link]
Chapman, N. B., & Rees, C. W. Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines... Journal of the Chemical Society (Resumed).[Link]
Jacobsen, E. N., et al. Concerted nucleophilic aromatic substitutions. Harvard DASH.[Link]
Technical Support Center: Handling & Troubleshooting 6-Chloro-4-nitro-pyridine-3-carbaldehyde
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with irreproducible yields when utilizing highly functionalized pyridine scaffolds. 6-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with irreproducible yields when utilizing highly functionalized pyridine scaffolds. 6-Chloro-4-nitro-pyridine-3-carbaldehyde (CAS: 1060809-78-0) is a potent electrophile and a highly valuable building block in pharmaceutical synthesis, particularly in the development of[1]. However, its unique structural topology makes it exceptionally [2].
This guide provides a deep dive into the mechanistic causes of this sensitivity, actionable troubleshooting steps, and self-validating protocols to ensure absolute experimental integrity.
Part 1: Core Mechanistic Insights – The Causality of Degradation
Why is this specific compound so unstable in ambient conditions? The answer lies in the synergistic electron-withdrawing effects of its functional groups:
SNAr Hydrolysis of the 6-Chloro Position: The pyridine nitrogen inherently pulls electron density away from the ring. This effect is drastically amplified by the strongly electron-withdrawing 4-nitro group (via resonance and induction) and the 3-carbaldehyde group[2]. Consequently, the 6-position becomes profoundly electron-deficient. Even trace amounts of atmospheric water can act as a nucleophile, displacing the chloride ion via to form a 6-hydroxy derivative, which rapidly tautomerizes into a highly stable, unreactive pyridone[3].
Aldehyde Hydration and Oxidation: The highly electrophilic aldehyde group is prone to reversible hydration (forming a gem-diol) upon moisture exposure, and subsequent irreversible aerobic oxidation to the corresponding carboxylic acid.
Fig 1: Primary moisture-induced degradation pathways of 6-Chloro-4-nitro-pyridine-3-carbaldehyde.
Part 2: Troubleshooting Guide & FAQs
Q1: My reaction yielded a highly polar baseline spot on TLC instead of the desired product. What went wrong?A1: You have likely observed the SNAr hydrolysis of the 6-chloro group. Because the resulting 6-hydroxy compound tautomerizes to a pyridone, it becomes highly polar and will stick to the baseline of a normal-phase silica TLC plate. This occurs when your solvents or reagents contain trace water[3]. To fix this, you must rigorously dry your solvents over [1].
Q2: How should I properly store the bulk material upon receipt?A2: Store the compound in a tightly sealed amber vial, backfilled with dry Argon or Nitrogen, and keep it at -20°C. Before opening the vial, allow it to warm completely to room temperature in a desiccator. Opening a cold vial in ambient air will cause immediate condensation of atmospheric moisture onto the powder, initiating hydrolysis.
Q3: Which solvents are strictly prohibited when handling this reagent?A3: Avoid all protic solvents (e.g., methanol, ethanol, water) unless they are the intended nucleophile for your specific reaction. Even non-nucleophilic ethereal solvents (like THF or Dioxane) or polar aprotic solvents (like DMF or propan-2-ol) must be strictly [1][3].
Q4: How can I verify the integrity of my batch before committing it to a complex synthesis?A4: Run a quick 1H NMR in anhydrous CDCl3 or DMSO-d6. Look for the sharp aldehyde singlet (~10.2 - 10.5 ppm). If you see a broad peak around 6.0 ppm, your aldehyde has hydrated. If you see a loss of the characteristic pyridine aromatic protons and an upfield shift in the spectrum, SNAr hydrolysis has occurred.
Part 3: Quantitative Data & Compatibility Matrices
To facilitate rapid decision-making, reference the following tables for analytical tracking and solvent selection.
Table 1: Analytical Signatures of Degradation
Compound State
1H NMR Indicator (Aldehyde Proton)
TLC Behavior (Silica, Hex/EtOAc)
LC-MS (m/z)
Intact Reagent
~10.2 - 10.5 ppm (s, 1H)
High Rf (Non-polar)
[M+H]+ 187.0
Hydrated (gem-diol)
~6.0 - 6.5 ppm (s, 1H)
Medium Rf
[M+H]+ 205.0
Hydrolyzed (Pyridone)
~10.2 - 10.5 ppm (s, 1H)
Baseline / Low Rf (Highly polar)
[M+H]+ 169.0
Oxidized (Carboxylic)
Absent (Broad OH ~12-13 ppm)
Baseline (Streaking)
[M-H]- 201.0
Table 2: Solvent Compatibility Matrix
Solvent Class
Examples
Compatibility
Causality / Risk
Protic
MeOH, EtOH, H2O
Strictly Prohibited
Acts as a nucleophile; rapid SNAr displacement of the 6-chloro group[3].
Polar Aprotic
DMF, DMSO, MeCN
Highly Recommended (Anhydrous)
Solubilizes the polar reagent well; must be dried over 4Å sieves to prevent hydrolysis[1].
Ethereal
THF, 2-MeTHF, Dioxane
Recommended (Anhydrous)
Good solubility; prone to peroxide formation which can oxidize the aldehyde[3].
Non-polar
Toluene, Hexane
Poor Solubility
Reagent may precipitate out; limits reaction kinetics.
Part 4: Validated Experimental Protocols
To ensure a self-validating system, every step of your workflow must include internal checks. The following protocol guarantees the integrity of 6-Chloro-4-nitro-pyridine-3-carbaldehyde during complex couplings (e.g., reductive aminations or SNAr functionalizations).
Action: Pass commercial solvents through columns packed with activated [1].
Causality: The 4Å pore size perfectly traps water molecules (~2.8Å) while excluding larger solvent molecules.
Validation Check: Perform a Karl Fischer titration on the solvent. Do not proceed unless the water content is <50 ppm.
Step 2: Apparatus Preparation
Action: Dry all reaction glassware (flasks, stir bars, condensers) in an oven at 120°C for at least 4 hours. Assemble the apparatus while hot and cool it under a [1].
Causality: Glassware surfaces adsorb microscopic layers of water. Heat and vacuum are required to break the hydrogen bonds between water and the silicate surface.
Validation Check: Ensure the vacuum gauge reads below 1 Torr during the cooling phase. Backfill with high-purity Argon (not Nitrogen, as Argon is heavier and provides a better blanket).
Step 3: Reagent Transfer
Action: Transfer the 6-Chloro-4-nitro-pyridine-3-carbaldehyde inside a glovebox maintained under an Argon atmosphere. If a glovebox is unavailable, use a Schlenk line and transfer the solid rapidly under a positive counter-flow of Argon.
Causality: Minimizes the exposure time of the highly electrophilic 6-position to atmospheric moisture.
Step 4: Reaction Execution
Action: Introduce the anhydrous solvent via a dry, Argon-purged syringe. Begin stirring and add subsequent reagents (e.g., amines, tributylphosphine) dropwise[1].
Validation Check (Blank TLC): Before adding the secondary reagent (e.g., the nucleophile), take a micro-aliquot of the dissolved starting material, quench it in dry solvent, and run a TLC. If a baseline spot appears, your system is wet, and the batch must be aborted before wasting expensive secondary reagents.
Fig 2: Self-validating anhydrous workflow for handling moisture-sensitive pyridine derivatives.
Comparing 6-Chloro-4-nitro-pyridine-3-carbaldehyde vs 2-chloro-3-pyridinecarboxaldehyde
Comparative Technical Guide: 6-Chloro-4-nitro-pyridine-3-carbaldehyde vs. 2-Chloro-3-pyridinecarboxaldehyde in Synthetic Chemistry Pyridine scaffolds are foundational building blocks in medicinal chemistry and agrochemic...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Technical Guide: 6-Chloro-4-nitro-pyridine-3-carbaldehyde vs. 2-Chloro-3-pyridinecarboxaldehyde in Synthetic Chemistry
Pyridine scaffolds are foundational building blocks in medicinal chemistry and agrochemical development. The strategic placement of halogens, formyl, and nitro groups on the pyridine ring dictates the synthetic versatility of the molecule. This guide provides an in-depth, mechanistic comparison of two highly valuable intermediates: 6-Chloro-4-nitro-pyridine-3-carbaldehyde and 2-Chloro-3-pyridinecarboxaldehyde .
Structural & Physicochemical Profiling
Understanding the baseline physicochemical properties is critical for predicting solubility, reactivity, and handling requirements during synthesis[1],[2].
The fundamental divergence between these two scaffolds lies in their electronic landscapes, which govern their behavior in multi-step syntheses.
Compound A: 6-Chloro-4-nitro-pyridine-3-carbaldehyde
The presence of the C4-nitro group fundamentally alters the electron density of the pyridine ring[1]. The strong electron-withdrawing nature of the nitro group (via both inductive and resonance effects) hyper-activates the C6-chloro position for Nucleophilic Aromatic Substitution (SNAr). Furthermore, the nitro group serves as a latent synthetic handle; once the aldehyde and chloro groups have been functionalized, the nitro group can be selectively reduced to an amine, enabling subsequent intramolecular cyclizations to form azaindoles or imidazopyridines.
Compound B: 2-Chloro-3-pyridinecarboxaldehyde
Lacking a nitro group, this scaffold relies solely on the adjacent pyridine nitrogen to activate the C2-chloro position for SNAr[2]. While it is less electrophilic than Compound A, Compound B offers a cleaner reactivity profile. It minimizes the risk of over-reaction or the side reactions often associated with nitro-reduction. The close ortho-relationship of the C2-chloro and C3-aldehyde makes it an exceptional precursor for synthesizing fused bicyclic heterocycles (e.g., quinolines) via tandem SNAr/condensation sequences[6].
Divergent reactivity profiles of the two pyridinecarboxaldehyde derivatives.
Validated Experimental Workflows
To ensure reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems, incorporating mechanistic rationale and strict in-process controls (IPC).
Protocol 1: General Nucleophilic Aromatic Substitution (SNAr)
Objective: Displace the chloro group with a primary amine nucleophile.
Causality & Rationale: SNAr requires a basic environment to neutralize the generated HCl byproduct. We select N,N-Diisopropylethylamine (DIPEA) over stronger inorganic bases to prevent competitive Cannizzaro-type disproportionation at the sensitive aldehyde group.
Methodology:
Preparation: Dissolve the pyridinecarboxaldehyde (1.0 eq) in anhydrous DMF (0.2 M) under an inert N2 atmosphere. Rationale: DMF's high dielectric constant stabilizes the polar Meisenheimer complex transition state.
Reagent Addition: Add the primary amine (1.2 eq) followed by DIPEA (2.0 eq).
Execution: Stir the mixture at 60°C. For Compound A, the reaction is typically complete within 2-4 hours due to strong nitro-activation. Compound B may require 8-12 hours or elevated temperatures (80°C).
In-Process Control (IPC): Monitor via LC-MS. The complete disappearance of the starting material peak and the emergence of the [M+H]+ product mass validates the conversion.
Work-up: Quench with ice water to precipitate the product. Filter and wash with cold water. Validation: This precipitation acts as a self-purifying step, effectively partitioning the polar DMF and DIPEA salts into the aqueous filtrate.
Protocol 2: Reductive Amination of the Aldehyde
Objective: Convert the C3-aldehyde to a secondary or tertiary amine.
Causality & Rationale: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected as the reducing agent. It is exceptionally mild and selectively reduces the intermediate iminium ion without reducing the aldehyde directly, nor does it inadvertently reduce the nitro group in Compound A[1].
Methodology:
Imine Formation: Combine the SNAr product (1.0 eq) and a secondary amine (1.1 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation.
Reduction: After 1 hour of stirring at room temperature, add NaBH(OAc)3 (1.5 eq) portion-wise.
IPC: Monitor via TLC (Hexanes/EtOAc). A new, more polar spot with a positive ninhydrin stain indicates successful amine formation.
Work-up: Quench with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (DCM). Validation: The clean phase separation isolates the lipophilic amine product from the water-soluble boron salts.
Step-by-step synthetic logic for sequential functionalization of pyridinecarboxaldehydes.
Applications in Drug Discovery & Agrochemicals
6-Chloro-4-nitro-pyridine-3-carbaldehyde: Because of its dense functionalization, this compound is heavily utilized in the synthesis of complex medicinal compounds[1]. The nitro group allows for late-stage reduction and cyclization, making it a premium starting material for discovering novel kinase inhibitors.
2-Chloro-3-pyridinecarboxaldehyde: This scaffold is a cornerstone in developing anti-tubercular agents, anticancer drugs, and novel crop protection fungicides[2],[6]. Its straightforward bi-functional nature is ideal for high-throughput library synthesis where predictable, high-yielding steps are prioritized.
A Comparative Guide to the Reactivity of Substituted Pyridine-3-carbaldehydes
Introduction Pyridine-3-carbaldehyde, commonly known as nicotinaldehyde, stands as a cornerstone heterocyclic building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its utility s...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Pyridine-3-carbaldehyde, commonly known as nicotinaldehyde, stands as a cornerstone heterocyclic building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its utility stems from the versatile reactivity of the aldehyde functional group, which serves as a synthetic handle for constructing complex molecular architectures. The pyridine ring, an electron-deficient aromatic system, imparts unique electronic properties to the molecule.[3] However, the true synthetic power of this scaffold lies in its susceptibility to fine-tuning. By introducing substituents at various positions on the pyridine ring, we can precisely modulate the reactivity of the aldehyde group.
This guide provides an in-depth technical comparison of the reactivity of substituted pyridine-3-carbaldehydes. Moving beyond a simple catalog of reactions, we will dissect the underlying electronic and steric principles that govern their chemical behavior. Supported by experimental insights and established protocols, this document is intended to equip researchers, scientists, and drug development professionals with the predictive understanding needed for rational molecular design and synthetic strategy.
Theoretical Framework: The Interplay of Electronic and Steric Effects
The reactivity of the formyl group in pyridine-3-carbaldehyde is fundamentally controlled by the electronic landscape of the entire molecule. This landscape is shaped by the inherent properties of the pyridine nitrogen and the powerful influence of ring substituents.
The Unsubstituted Core: An Electronic Overview
The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I). This effect reduces the overall electron density of the aromatic ring, making it less susceptible to electrophilic substitution compared to benzene, but more prone to nucleophilic attack.[3][4] The aldehyde group at the C-3 position is also electron-withdrawing through both induction (-I) and resonance (-M), further deactivating the ring but, crucially, increasing the electrophilicity of the carbonyl carbon, priming it for nucleophilic addition.
Electronic Modulation by Ring Substituents
The introduction of substituents onto the pyridine ring systematically alters the reactivity of the distal aldehyde group. These effects can be broadly categorized and are quantitatively described by Hammett constants (σ), which measure the electron-donating or electron-withdrawing character of a substituent.[4]
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂), methoxy (-OCH₃), and alkyl (-CH₃) groups donate electron density to the ring via resonance (+M) or inductive (+I) effects. This influx of electrons partially mitigates the electron-deficient nature of the ring and, by extension, reduces the electrophilicity of the carbonyl carbon. Consequently, EDGs decrease the reactivity of the aldehyde towards nucleophiles .[5]
Electron-Withdrawing Groups (EWGs): Conversely, groups such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) withdraw electron density from the ring.[4] This withdrawal exacerbates the electron deficiency of the system, significantly increasing the partial positive charge on the carbonyl carbon. As a result, EWGs enhance the reactivity of the aldehyde towards nucleophiles .[5]
The quantitative relationship between substituent electronic properties and reaction rates can be visualized using Hammett plots, where a positive slope (ρ) for a reaction series indicates that it is accelerated by electron-withdrawing groups.[6][7]
Caption: Electronic influence of substituents on aldehyde reactivity.
The Critical Role of Steric Hindrance
Beyond electronics, the physical bulk of substituents plays a decisive role. Steric hindrance, particularly from substituents at the C-2 or C-4 positions (ortho to the aldehyde), can physically impede the trajectory of an incoming nucleophile, slowing or even preventing a reaction.[8][9] This effect is especially pronounced with bulky nucleophiles or in reactions involving rigid, sterically demanding transition states.[10] Therefore, a 2-methylpyridine-3-carbaldehyde may be significantly less reactive than its 5-methyl or 6-methyl isomers, despite similar electronic contributions.
A Comparative Analysis of Key Chemical Transformations
We will now examine how these principles manifest in common reactions involving the aldehyde functionality.
Nucleophilic Addition Reactions
This is the quintessential reaction of the aldehyde group. The rate and success of nucleophilic additions (e.g., Grignard reactions, cyanohydrin formation, Wittig reactions) are highly sensitive to the electrophilicity of the carbonyl carbon.
High Reactivity (EWG-Substituted): Aldehydes bearing strong EWGs, such as 5-nitro- or 2-chloro-pyridine-3-carbaldehyde, exhibit markedly enhanced reactivity. The powerful inductive and resonance withdrawal makes the carbonyl carbon highly electrophilic and susceptible to attack even by weak nucleophiles.
Moderate Reactivity (Unsubstituted/Weakly Substituted): The parent pyridine-3-carbaldehyde and analogues with weakly activating or deactivating groups (e.g., 5-methyl) show baseline reactivity.
Low Reactivity (EDG-Substituted or Sterically Hindered): Aldehydes with potent EDGs like 6-methoxy or those with ortho-substituents (e.g., 2-methyl) display diminished reactivity. The reduced electrophilicity or steric blockade necessitates stronger nucleophiles or more forcing reaction conditions.
Condensation Reactions
Reactions like Knoevenagel, Claisen-Schmidt, and the formation of thiosemicarbazones proceed via an initial nucleophilic addition.[11][12] Consequently, they follow the same reactivity trends.
Example - Knoevenagel Condensation: The reaction of a substituted pyridine-3-carbaldehyde with an active methylene compound like malononitrile is significantly faster when the pyridine ring is substituted with an EWG. This principle is widely exploited in the one-pot, multi-component synthesis of highly functionalized pyridines.[13][14]
Example - Thiosemicarbazone Formation: The synthesis of pyridine-3-carbaldehyde thiosemicarbazones, a class of compounds with notable biological activity, is a condensation reaction whose efficiency is likewise governed by the electronic nature of the pyridine substituents.[12]
Oxidation to Carboxylic Acids
The conversion of the aldehyde to a nicotinic acid derivative is a common transformation. While the choice of oxidant (e.g., KMnO₄, H₂O₂) is the primary determinant of success, electronic effects can play a role. EWGs can sometimes render the aldehyde hydrate intermediate more stable, facilitating oxidation. However, in most practical applications, the substrate's electronic nature is secondary to the power of the oxidizing agent.
Reduction to Alcohols
The reduction of the aldehyde to the corresponding pyridyl-methanol is typically achieved with nucleophilic hydride reagents like sodium borohydride (NaBH₄) or, for more robust reductions, lithium aluminum hydride (LiAlH₄) or samarium diiodide (SmI₂).[15] The reactivity parallels that of other nucleophilic additions:
Enhanced Rate with EWGs: The increased electrophilicity of the carbonyl carbon in EWG-substituted systems leads to a faster reaction with hydride reagents.
Slower Rate with EDGs: Electron-donating groups decrease the rate of reduction.
Summary of Reactivity Trends
Substituent Example
Position
Electronic Effect
Hammett σ (meta)
Relative Reactivity (Nucleophilic Addition)
-NO₂
5
Strong EWG
+0.71
High
-Cl
2, 5, or 6
Moderate EWG
+0.37
High to Medium
-H
(Unsubstituted)
Neutral
0.00
Medium
-CH₃
5 or 6
Weak EDG
-0.07
Medium to Low
-OCH₃
6
Strong EDG
+0.12*
Low
-CH₃
2 or 4
Weak EDG + Steric
-0.07
Low (Sterically Hindered)
*Note: The Hammett value for a meta-methoxy group is positive due to its -I effect dominating, but in heterocycles, its +M effect can significantly influence reactivity at other positions.
Experimental Protocol: A Self-Validating System for Reactivity Comparison
To provide a practical method for validating the principles discussed, we present a standardized protocol for a competitive Knoevenagel condensation. This experiment allows for the direct comparison of reactivity between different substituted pyridine-3-carbaldehydes.
Objective: To determine the relative reactivity of a series of substituted pyridine-3-carbaldehydes by reacting them with a limited amount of malononitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) instrumentation
Experimental Workflow
Caption: Workflow for the competitive Knoevenagel condensation experiment.
Step-by-Step Procedure
Solution Preparation: Prepare 0.2 M stock solutions of each pyridine-3-carbaldehyde to be tested and the internal standard in absolute ethanol.
Reaction Setup: In a clean vial, combine 1.0 mL (0.2 mmol) of the first aldehyde stock solution, 1.0 mL (0.2 mmol) of the second aldehyde stock solution, and 1.0 mL of the internal standard stock solution.
Initiation: To the stirred mixture, add 0.5 mL of a 0.4 M ethanolic solution of malononitrile (0.2 mmol, 0.5 equivalents relative to total aldehyde).
Catalysis: Add 10 µL of piperidine to catalyze the reaction. Start a timer immediately.
Monitoring: At regular intervals (e.g., t = 0, 15, 30, 60, 120 min), withdraw a small aliquot (approx. 50 µL), quench it in a vial containing deuterated chloroform (CDCl₃) for subsequent NMR analysis or prepare for direct GC-MS injection.
Analysis: Quantify the consumption of each aldehyde relative to the internal standard using GC-MS. The aldehyde that is consumed faster is the more reactive species. The ratio of the corresponding condensed products will confirm this result.
Interpreting the Results
The expected outcome is that the electron-deficient aldehyde (e.g., 5-nitropyridine-3-carbaldehyde) will be consumed at a significantly higher rate than the electron-rich or sterically hindered aldehyde. This self-validating protocol provides robust, quantitative data to support the theoretical framework.
Conclusion and Outlook
The reactivity of the aldehyde group in pyridine-3-carbaldehyde is not a fixed property but a highly tunable feature, governed by a predictable interplay of electronic and steric effects from substituents on the pyridine ring.
Key Takeaways:
Electronic Control is Paramount: Electron-withdrawing groups (EWGs) at any position on the ring enhance the aldehyde's reactivity towards nucleophiles, while electron-donating groups (EDGs) diminish it.
Steric Hindrance is a Critical Limiter: Bulky groups ortho to the formyl moiety (at C-2 and C-4) will significantly decrease reaction rates, sometimes overriding electronic trends.
Predictive Power for Synthesis: A thorough understanding of these principles empowers chemists to rationally select substrates, anticipate reaction outcomes, and design more efficient synthetic routes.
For professionals in drug discovery, this knowledge is crucial for designing structure-activity relationship (SAR) studies and for creating analogues with tailored reactivity profiles. In materials science, it allows for the synthesis of functional polymers and dyes with precisely controlled properties. By mastering the factors that influence the reactivity of this versatile scaffold, researchers can unlock its full potential in creating the next generation of functional molecules.
References
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
Gawley, R. E. (1988). A survey of the Hammett equation. Journal of Chemical Education, 65(11), 976. [Link]
Jaffé, H. H. (1953). A Reexamination of the Hammett Equation. Chemical Reviews, 53(2), 191–261. [Link]
Um, I. H., et al. (2007). Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: change in RDS versus resonance contribution. Organic & Biomolecular Chemistry, 5(10), 1599-1604. [Link]
Shanu, S., & Senthilkumar, K. (2018). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education, 6(3), 133-137. [Link]
Al-Majidi, S. M. I., et al. (2020). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Molecules, 25(18), 4236. [Link]
Kantam, M. L., et al. (2009). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 121(1), 55-62. [Link]
Wikipedia. (n.d.). Pyridine-3-carbaldehyde. Retrieved from [Link]
PubChem. (n.d.). 3-Pyridinecarboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]
Kamochi, Y., & Kudo, T. (1993). The Novel Reduction of Pyridine Derivatives with Samarium Diiodide. Chemistry Letters, 22(8), 1495-1498. [Link]
Ren, X., et al. (2018). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Molecules, 23(3), 633. [Link]
Pinto, A., et al. (2024). 1-(2-Aminophenyl)-3-(4-pyridyl)-3-hydroxy-1-propanone. Molbank, 2024(2), M1886. [Link]
Al-Amiery, A. A., et al. (2012). Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their Biological Activity. Organic Chemistry International, 2012, 858039. [Link]
Ishii, H., et al. (1983). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions, (5), 849-853. [Link]
Ren, T., & Zhang, W. (2016). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. Molecules, 21(11), 1530. [Link]
Spectroscopic characterization of 6-Chloro-4-nitro-pyridine-3-carbaldehyde
Topic: Spectroscopic Characterization & Reactivity Profile of 6-Chloro-4-nitro-pyridine-3-carbaldehyde: A Comparative Guide Target Audience: Researchers, scientists, and drug development professionals. Executive Summary...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Spectroscopic Characterization & Reactivity Profile of 6-Chloro-4-nitro-pyridine-3-carbaldehyde: A Comparative Guide
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Structural Causality
As a highly functionalized heterocyclic building block, 6-Chloro-4-nitro-pyridine-3-carbaldehyde (CAS: 1060809-78-0) presents a unique trifecta of electron-withdrawing groups on a pyridine core[1]. For medicinal chemists and drug development professionals, understanding the spectroscopic signatures of this compound is critical for monitoring its complex downstream reactivity.
The causality behind its distinct spectroscopic profile lies in the synergistic electronic effects of its substituents. The pyridine ring is inherently electron-deficient. The addition of a nitro group at C4 strongly withdraws electrons via both resonance and induction, the chloro group at C6 withdraws via induction, and the formyl group at C3 withdraws via resonance. This renders the aromatic protons highly deshielded and primes the scaffold for targeted nucleophilic attacks and reductive cyclizations—specifically in the synthesis of 2H-pyrazolo[4,3-c]pyridines, which are key pharmacophores for HSD17B13 inhibitors used in nonalcoholic steatohepatitis (NASH) research[2].
Figure 1: Synergistic electron-withdrawing effects governing spectroscopic shifts and reactivity.
Comparative Spectroscopic Profiling
To objectively evaluate the spectroscopic performance of 6-Chloro-4-nitro-pyridine-3-carbaldehyde, we must compare it against its less functionalized alternatives: 6-Chloro-pyridine-3-carbaldehyde and 4-Nitro-pyridine-3-carbaldehyde . The additive deshielding effects of the substituents create distinct diagnostic shifts that are essential for verifying intermediate purity during multi-step syntheses.
The C4-nitro group exerts a strong anisotropic deshielding effect, pushing the formyl proton further downfield compared to the non-nitrated analog.
¹H NMR (Aromatic H2)
~9.1 ppm (s)
~8.8 ppm (d)
~9.2 ppm (s)
H2 is flanked by the ring nitrogen and the C3-formyl group. The combined electron withdrawal makes this the most deshielded proton in the system.
¹H NMR (Aromatic H5)
~8.2 ppm (s)
~7.5 ppm (d)
~8.0 ppm (d)
The presence of both C4-nitro and C6-chloro groups isolates H5 as a singlet, providing a definitive structural confirmation.
FT-IR (C=O Stretch)
~1715 cm⁻¹
~1705 cm⁻¹
~1710 cm⁻¹
Increased electron withdrawal strengthens the C=O bond character slightly, shifting the absorption to higher wavenumbers.
FT-IR (NO₂ Stretch)
1535 cm⁻¹ (asym), 1350 cm⁻¹ (sym)
N/A
1530 cm⁻¹ (asym), 1345 cm⁻¹ (sym)
Crucial diagnostic bands for verifying the presence of the nitro group prior to reductive cyclization workflows.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems. The following methodologies explain not just how to perform the experiments, but why specific parameters are chosen to prevent analytical false negatives and synthetic failures.
The Challenge: Quaternary carbons (C3, C4, C6) in this molecule lack attached protons, leading to negligible Nuclear Overhauser Effect (NOE) enhancement and extremely long longitudinal relaxation times (T1). Standard ¹³C NMR parameters will result in "missing" peaks, leading to false-negative characterization.
Step-by-Step Methodology:
Sample Preparation: Dissolve 25 mg of the compound in 0.6 mL of DMSO-d6.
Paramagnetic Relaxation Agent: Add 1 mg of Chromium(III) acetylacetonate (Cr(acac)₃). Causality: The paramagnetic nature of Cr(acac)₃ drastically shortens the T1 relaxation times of the quaternary carbons, allowing them to be observed quantitatively.
Instrument Setup: Utilize a 400 MHz (or higher) spectrometer.
Pulse Sequence: Employ an inverse-gated decoupling sequence (zgig in Bruker terminology) to suppress NOE buildup, ensuring that signal intensity is purely proportional to carbon count.
Parameters: Set the relaxation delay (D1) to at least 5 seconds to ensure complete T1 relaxation of the C-Cl and C-NO₂ carbons.
Self-Validation Check: The spectrum is analytically validated when the integration of the C=O carbon matches the quaternary aromatic carbons in a perfect 1:1 ratio.
Protocol B: Cadogan-Type Reductive Cyclization
The Challenge: Validating the functional utility of the adjacent formyl and nitro groups. The synthesis of the 2H-pyrazolo[4,3-c]pyridine core is a critical step in developing novel therapeutics[2].
Step-by-Step Methodology:
Imine Formation: Combine 6-chloro-4-nitro-pyridine-3-carbaldehyde (1.0 eq) and a primary amine (e.g., tert-butyl {[(1r,4r)-4-aminocyclohexyl]methyl}carbamate, 1.0 eq) in propan-2-ol[2].
Condensation: Heat the mixture at 80 °C for 4 hours to ensure complete conversion to the imine intermediate[3].
Self-Validation Check: Monitor via FT-IR. The reaction is complete when the C=O stretch at ~1715 cm⁻¹ disappears and a new C=N imine stretch appears at ~1640 cm⁻¹.
Reductive Cyclization: Cool the vessel to room temperature, add tributylphosphine (PBu₃, 3.0 eq), and heat at 80 °C for 6 to 18 hours[4]. Causality: PBu₃ acts as a deoxygenating agent, reducing the nitro group to a highly reactive nitrene/phosphorane intermediate that rapidly attacks the adjacent imine nitrogen, closing the pyrazole ring[5].
Workup: Partition the mixture between half-saturated aqueous sodium bicarbonate and ethyl acetate, extract, and concentrate in vacuo[5].
Figure 2: Reaction workflow for the Cadogan-type reductive cyclization to form the pyrazolo[4,3-c]pyridine core.
References
Google Patents. "US20240238425A1 - HSD17B13 Inhibitors and/or Degraders." United States Patent Application.
Google Patents. "WO2024075051A1 - Hsd17b13 inhibitors and/or degraders." World Intellectual Property Organization.
Google Patents. "WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof." World Intellectual Property Organization.
Comprehensive Analytical Guide: GC-MS vs. Alternative Modalities for 6-Chloro-4-nitro-pyridine-3-carbaldehyde
Executive Summary 6-Chloro-4-nitro-pyridine-3-carbaldehyde (CAS: 1060809-78-0) is a highly functionalized, poly-substituted pyridine derivative utilized extensively as a building block in pharmaceutical synthesis[1][2]....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
6-Chloro-4-nitro-pyridine-3-carbaldehyde (CAS: 1060809-78-0) is a highly functionalized, poly-substituted pyridine derivative utilized extensively as a building block in pharmaceutical synthesis[1][2]. Its unique combination of a halogen (chloro), a strongly electron-withdrawing nitro group, and a reactive aldehyde on a single heteroaromatic ring presents distinct analytical challenges.
As a Senior Application Scientist, I have designed this comparative guide to evaluate Gas Chromatography-Mass Spectrometry (GC-MS) against alternative analytical modalities (LC-MS and NMR). This guide provides field-proven methodologies, addresses the specific thermal lability of nitropyridines, and establishes a self-validating protocol for robust structural and purity analysis.
Chemical Context & Analytical Challenges
The molecular formula of 6-Chloro-4-nitro-pyridine-3-carbaldehyde is
C6H3ClN2O3
with a molecular weight of approximately 186.55 g/mol [1][2].
The "Thermal Lability" Conundrum
When analyzing highly functionalized nitropyridines via GC-MS, the primary analytical hurdle is thermal stability[3]. The high temperatures typically required for sample vaporization in the GC inlet (often >250°C) can induce unintended thermal degradation[3]. Specifically:
Nitro Group Reduction/Cleavage: The
−NO2
group can undergo thermal degradation to form a nitroso intermediate or be cleaved entirely.
Aldehyde Oxidation: The
−CHO
group is susceptible to oxidation or decarbonylation under high thermal stress[4].
Expert Insight: To mitigate these risks, analysts must employ "cold-on-column" (COC) injection or utilize carefully optimized split/splitless programmable temperature vaporizing (PTV) inlets. Alternatively, derivatization (e.g., oxime formation of the aldehyde) can be employed to increase volatility and thermal stability[5].
Modality Comparison: GC-MS vs. LC-MS vs. NMR
To objectively assess the performance of GC-MS, it must be compared against Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Metric
GC-MS (Electron Ionization)
LC-MS (Electrospray Ionization)
1H / 13C NMR
Primary Use Case
Volatile impurities, structural elucidation via fragmentation.
High (Requires optimized inlet temperatures to prevent degradation)[3].
Low (Ambient or near-ambient separation).
None (Room temperature analysis).
Sensitivity
High (pg to ng range).
Very High (fg to pg range).
Low (µg to mg range).
Structural Data
Extensive library-matchable fragmentation (EI at 70 eV)[4].
Pseudomolecular ions
[M+H]+
, limited fragmentation without MS/MS.
Complete atomic connectivity and stereochemistry.
Matrix Interference
Excellent resolution of volatile matrices.
Susceptible to ion suppression.
Susceptible to overlapping solvent/impurity peaks.
Mechanistic Workflow & Decision Matrix
The decision to utilize GC-MS over LC-MS hinges on the volatility of the target impurities and the thermal stability of the main API intermediate. Below is the logical workflow for analyzing 6-Chloro-4-nitro-pyridine-3-carbaldehyde.
Caption: Decision matrix and workflow for the chromatographic analysis of highly functionalized nitropyridines.
GC-MS Methodological Deep Dive & Fragmentation Pathway
Electron Ionization (EI) Fragmentation Dynamics
Under standard 70 eV Electron Ionization, 6-Chloro-4-nitro-pyridine-3-carbaldehyde produces a distinct fragmentation pattern. The presence of the chlorine atom provides a characteristic isotopic signature (approx. 3:1 ratio for
35Cl
to
37Cl
).
Expected Diagnostic Ions:
Molecular Ion (
M+∙
):m/z
186 (
35Cl
) and 188 (
37Cl
).
Loss of Nitro Group (
[M−NO2]+
): Loss of 46 Da yields
m/z
140. This is a highly favored pathway for nitroaromatics[4].
Loss of Nitric Oxide (
[M−NO]+
): Nitroaromatics frequently undergo rearrangement to lose NO (30 Da), yielding
m/z
156.
Aldehyde Cleavage (
[M−CHO]+
): Loss of the formyl radical (29 Da) yields
m/z
157.
Chlorine Cleavage (
[M−Cl]+
): Loss of the chlorine radical (35 Da) yields
m/z
151.
Caption: Primary 70 eV Electron Ionization (EI) fragmentation pathways for 6-Chloro-4-nitro-pyridine-3-carbaldehyde.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocol incorporates System Suitability Testing (SST) to validate that thermal degradation is not occurring within the instrument prior to the detector.
Step 1: Sample Preparation
Diluent Selection: Dissolve the 6-Chloro-4-nitro-pyridine-3-carbaldehyde standard in a highly pure, inert solvent such as LC-MS grade Dichloromethane (DCM) or Ethyl Acetate to a concentration of
1.0 mg/mL
[3].
Derivatization (Optional but Recommended): If prior runs show high levels of
m/z
140 without the parent ion (indicating thermal breakdown of the nitro group), derivatize the aldehyde using O-methylhydroxylamine hydrochloride in pyridine to form the corresponding oxime, enhancing thermal stability[5].
Step 2: GC-MS Instrument Parameters
Column: Agilent DB-5MS (or equivalent 5% phenyl / 95% dimethylpolysiloxane),
. This phase offers low bleed and excellent inertness for polarizable functional groups.
Carrier Gas: Ultra-high purity Helium at a constant flow of
1.0 mL/min
.
Inlet: Programmable Temperature Vaporizing (PTV) inlet. Crucial Step: Set initial temperature to 60°C during injection, then ramp rapidly to 250°C. This minimizes the residence time of the analyte at high temperatures, preventing nitro-group cleavage[3].
Injection Volume:
, Split ratio 10:1.
Oven Program:
Initial: 80°C (Hold 2 min)
Ramp 1: 15°C/min to 200°C
Ramp 2: 25°C/min to 280°C (Hold 5 min)
MS Transfer Line: 250°C
Ion Source: EI at 70 eV, Source Temperature: 230°C.
Scan Range:m/z
40 to 350.
Step 3: System Suitability and Validation (SST)
Before analyzing unknown batches, inject the reference standard.
Causality Check: Evaluate the ratio of the parent ion (
m/z
186) to the degradation ion (
m/z
140). If the
m/z
140 peak is disproportionately large or appears as a broad, tailing peak independent of the main sharp chromatographic peak, it indicates active thermal degradation in the inlet.
Action: If degradation is detected, lower the final PTV temperature to 220°C and clean the glass inlet liner, ensuring it is thoroughly deactivated.
As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance rules, but as a system of predictable chemical behaviors. 6-Chloro-4-nitro-pyridine-3-carbaldehyde (CAS: 1060809-78-0)...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance rules, but as a system of predictable chemical behaviors. 6-Chloro-4-nitro-pyridine-3-carbaldehyde (CAS: 1060809-78-0) is a highly functionalized, multi-reactive building block widely used in drug discovery and agrochemical development[1][2]. However, its unique structural features require stringent, mechanism-driven disposal protocols to prevent exothermic cross-reactions and ensure environmental compliance.
This guide provides an authoritative, step-by-step operational plan for the safe handling, deactivation, and logistical disposal of this compound.
Mechanistic Hazard Analysis: The "Why" Behind the Protocol
To design a safe disposal strategy, we must first understand the molecular vulnerabilities of the compound. Treating this molecule as generic "organic waste" is a critical operational failure.
The Electrophilic C6 Position (SNAr Risk): The pyridine ring is inherently electron-deficient. This deficiency is severely amplified by the strongly electron-withdrawing nitro group (-NO₂) at the C4 position and the aldehyde (-CHO) at the C3 position[2]. Consequently, the chlorine atom at C6 is exceptionally labile. If this waste is mixed with generic laboratory waste containing aliphatic amines (e.g., Triethylamine, DIPEA), it will undergo a rapid, exothermic Nucleophilic Aromatic Substitution (SNAr) reaction. This can lead to dangerous pressurization and rupture of waste carboys.
The Nitroaromatic Core (Energetic Instability): Nitroaromatics possess high localized energy. They must never be co-disposed with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) or concentrated alkalis, which can trigger violent decomposition[3].
Halogenated Combustion Byproducts: During thermal destruction, the chlorine atom generates hydrogen chloride (HCl) gas, and the nitro/pyridine nitrogen atoms generate nitrogen oxides (NOx). Standard fuel-blending kilns cannot process this; it strictly requires high-temperature incineration equipped with an alkaline scrubber[4][5].
When disposing of reaction mixtures or quenching spills containing 6-chloro-4-nitro-pyridine-3-carbaldehyde, follow this step-by-step methodology. This protocol is designed as a self-validating system : the physical observations at each step confirm the safety of the next.
Step 1: Thermal Control and Dilution
Transfer the reaction mixture to a fume hood equipped with a blast shield.
Cool the mixture to 0–5 °C using an ice-water bath.
Causality: Lowering the thermal energy prevents the aldehyde and nitro groups from undergoing runaway side reactions during the quenching phase.
Dilute the mixture with a non-nucleophilic, halogen-compatible solvent (e.g., Dichloromethane or Ethyl Acetate) at a 1:5 ratio.
Causality: NaHCO₃ is a mild base. It neutralizes acidic byproducts without providing a strong hydroxide (OH⁻) nucleophile that could trigger an unwanted SNAr reaction at the C6-chloro position.
Validation Check: Monitor the internal temperature. If the temperature rises above 10 °C, pause the addition. A stable temperature validates that no violent cross-reactions are occurring.
Step 3: Phase Separation and Segregation
Transfer the quenched mixture to a separatory funnel and allow the phases to separate.
Organic Phase: Drain the organic layer into a clearly labeled, UN-approved "Halogenated Organic Waste" container[6].
Aqueous Phase: Drain the aqueous layer into a "Hazardous Aqueous Waste" container. Do not mix with acidic waste.
Validation Check: Before sealing the organic waste carboy, lightly touch the exterior. It should be at room temperature. If it is warm, leave the cap loosely vented in a fume hood until thermal equilibrium is reached, indicating chemical stability.
Logistical Disposal & EPA Compliance
Once segregated, the waste must be managed according to stringent environmental regulations.
Waste Categorization: Label the container explicitly as containing a Halogenated Nitroaromatic Pyridine Derivative . Do not abbreviate.
Storage: Store the sealed waste containers in a cool, well-ventilated secondary containment tray, strictly segregated from strong bases, amines, and reducing agents[7].
Destruction Methodology: Contract with a licensed RCRA-permitted hazardous waste disposal facility. Specify that the waste stream requires High-Temperature Incineration (>1000 °C) [3].
Exhaust Mitigation: Ensure the contracted facility utilizes an Alkaline Scrubber system. As the compound combusts, the scrubber will neutralize the highly corrosive HCl and NOx gases into benign salts before atmospheric release[8][9].
Quantitative Data & Specifications
The following table summarizes the critical physicochemical and logistical data required for accurate waste manifesting and safety documentation[1][2][6].
Property / Parameter
Specification / Guideline
Chemical Name
6-Chloro-4-nitro-pyridine-3-carbaldehyde
CAS Number
1060809-78-0
Molecular Weight
186.55 g/mol
Physical State
Pale yellow crystalline solid
Primary Hazard Statements
H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant)
The following decision tree maps the logical workflow for segregating and disposing of waste streams containing this compound.
Figure 1: Workflow for segregation and disposal of halogenated nitroaromatic waste.
References
US Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides and Halogenated Wastes." National Service Center for Environmental Publications (NSCEP). Available at: [Link]